1-Tetralone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLHPRDBBAGVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027175 | |
| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Amber colored liquid; [MSDSonline] | |
| Record name | 1-Tetralone | |
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Boiling Point |
255-257 °C @ 760 MM HG | |
| Record name | 1-TETRALONE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
129 °C, 265 °F | |
| Record name | 1-Tetralone | |
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| Record name | 1-TETRALONE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER | |
| Record name | 1-TETRALONE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0988 @ 16 °C/4 °C | |
| Record name | 1-TETRALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg], 0.02 MM HG @ 20 °C | |
| Record name | 1-Tetralone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 1-TETRALONE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
529-34-0, 29059-07-2 | |
| Record name | 1-Tetralone | |
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| Record name | 1-Tetralone | |
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| Record name | 3,4-Dihydronaphthalen-1-one | |
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| Record name | 1-TETRALONE | |
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| Record name | 1(2H)-Naphthalenone, 3,4-dihydro- | |
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| Record name | 1,2,3,4-Tetrahydronaphthalen-1-one | |
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| Record name | 1,2,3,4-tetrahydronaphthalen-1-one | |
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| Record name | 3,4-dihydronaphthalen-1-one | |
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| Record name | 1-TETRALONE | |
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| Record name | 1-TETRALONE | |
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Melting Point |
8 °C | |
| Record name | 1-TETRALONE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for 1 Tetralone and Its Derivatives
Direct Synthesis Approaches
Liquid Phase Catalytic Oxidation of Tetralin
The liquid phase catalytic oxidation of tetralin presents a significant pathway for the synthesis of 1-tetralone, an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes. scirp.orgscispace.com Achieving selective oxidation of tetralin to this compound, particularly through environmentally friendly, low-temperature processes, has been a long-standing challenge in chemical synthesis. scirp.orgscispace.com
A notable advancement in this area is the use of a layered double hydroxide (B78521) (LDH)-hosted sulphonato-salen-nickel(II) complex, denoted as LDH-[Ni-salen], as a heterogeneous catalyst. scirp.orgscispace.com This catalyst facilitates the room-temperature oxidation of tetralin to this compound. scirp.orgscispace.com The LDH, a class of anionic clays, serves as a solid support for the nickel-salen complex, creating a stable and reusable catalytic system. psu.edu The successful incorporation of the nickel-salen complex within the LDH structure has been confirmed through various analytical techniques, including powder X-ray diffraction, Fourier transform infrared spectroscopy, and scanning electron microscopy. scirp.orgscispace.comscirp.org Theoretical calculations using Density Functional Theory have also been employed to understand the orientation of the Ni-salen compound within the layered structure. scirp.orgscispace.comscirp.org
The catalytic activity is attributed to the Ni(II) sites within the LDH-[Ni-salen] structure. scirp.orgscispace.com Hot filtration experiments and catalyst recycling tests have demonstrated that the oxidation process occurs on these specific sites and that the catalyst can be reused multiple times without a significant loss of activity or selectivity. scirp.orgscispace.com
The efficiency of the liquid phase oxidation of tetralin to this compound is highly dependent on the reaction conditions.
Temperature and Pressure: Research has demonstrated the feasibility of conducting the oxidation at ambient temperature (25°C) and atmospheric pressure. scirp.orgscispace.com In one study, using an LDH-[Ni-salen] catalyst, a 45.5% conversion of tetralin was achieved with a 77.2% selectivity to this compound after 24 hours under these conditions. scirp.orgscispace.comscirp.org Other studies have explored higher temperatures, such as 70°C, where a layered double hydroxide-hosted salen-nickel(II) compound showed 72.3% activity and 72% selectivity. scirp.orgscirp.org Another system using a (3MnOₓ–CoOᵧ)₀.₀₄/γ-Al₂O₃ catalyst found optimal conditions at 120°C, achieving 68% tetralin conversion and 75% α-tetralone selectivity. researchgate.net
Oxidant: The choice of oxidant is crucial for the selective conversion of tetralin. A combination of trimethylacetaldehyde (B18807) and molecular oxygen (O₂) has proven to be an effective oxidant system. scirp.orgpsu.edu For instance, using this combination with the LDH-[Ni-salen] catalyst at 25°C and 14.5 psi of molecular oxygen, significant conversion and selectivity were obtained. scirp.orgscispace.comscirp.org The in-situ generation of acylperoxy radicals from this system is considered more efficient than using tert-butyl hydroperoxide. psu.edu Other research has also highlighted the use of tert-butyl hydroperoxide or a combination of an aldehyde and O₂ as effective oxidant systems. researchgate.net
Table 1: Effect of Reaction Conditions on Tetralin Oxidation
| Catalyst | Oxidant | Temperature (°C) | Pressure | Conversion (%) | Selectivity to this compound (%) | Source(s) |
|---|---|---|---|---|---|---|
| LDH-[Ni-salen] | Trimethylacetaldehyde + O₂ | 25 | Atmospheric | 45.5 | 77.2 | scirp.orgscispace.com |
| LDH-hosted salen-nickel(II) | Trimethylacetaldehyde + O₂ | 70 | Atmospheric | 72.3 | 72.0 | scirp.orgscirp.org |
| CrAPO-5 | Pivalaldehyde + O₂ | Room Temperature | 1 atm | - | 53.7 (yield) | researchgate.net |
| CrAPO-5 | Aldehyde + O₂ | 80 | 1 atm | - | 69.6 (yield) | researchgate.net |
| (3MnOₓ–CoOᵧ)₀.₀₄/γ-Al₂O₃ | O₂ | 120 | - | 68 | 75 | researchgate.net |
| Cu(II) imidazolyl complexes | Air | 100 | 35 atm | 52–57 | 39–43 | mdpi.com |
Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation provides a classic and versatile method for the synthesis of this compound and its derivatives. This approach typically involves the cyclization of a suitable precursor under acidic conditions.
The intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids is a primary route to this compound. wikipedia.org In this reaction, the carboxylic acid group acylates the aromatic ring, leading to the formation of the six-membered ketone ring. This cyclization is commonly promoted by strong acids. Polyphosphoric acid and methanesulfonic acid are effective catalysts for this transformation. wikipedia.org The precursor, 4-phenylbutanoic acid, can be synthesized from 3-benzoylpropanoic acid through catalytic hydrogenation. wikipedia.org 3-Benzoylpropanoic acid itself is accessible via a Haworth reaction between benzene (B151609) and succinic anhydride (B1165640). wikipedia.org
Modern advancements in Friedel-Crafts acylation have focused on the use of catalytic amounts of Lewis acids to drive the reaction, offering a more sustainable alternative to traditional stoichiometric methods. researchgate.net Metal triflates (M(OTf)ₓ) have emerged as highly effective and water-tolerant Lewis acid catalysts for these reactions. researchgate.netacs.orgnih.gov
The use of metal triflates, such as bismuth(III) triflate (Bi(OTf)₃) or praseodymium(III) triflate (Pr(OTf)₃), in catalytic amounts (e.g., 5-10 mol%) can efficiently catalyze the intramolecular acylation of 4-arylbutanoic acids to yield 1-tetralones. researchgate.netacs.orggoogle.com These catalysts have demonstrated high activity, allowing for good to excellent yields of the corresponding cyclic ketones. acs.org The reactions can often be carried out in conventional organic solvents or even in greener alternatives like deep eutectic solvents. acs.orgnih.gov A significant advantage of metal triflate catalysis is the potential for catalyst recovery and reuse without a substantial loss of performance. researchgate.netacs.orgnih.gov
Table 2: Catalysts in Intramolecular Friedel-Crafts Acylation of 4-Arylbutanoic Acids
| Catalyst | Reaction Conditions | Yield (%) | Source(s) |
|---|---|---|---|
| Polyphosphoric acid / Methanesulfonic acid | - | - | wikipedia.org |
| Bismuth(III) bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] | Heating | Quantitative | wikipedia.org |
| Metal Triflates (e.g., Bi(OTf)₃, Ga(OTf)₃) | - | Good | google.com |
| Praseodymium(III) triflate (Pr(OTf)₃) | Microwave irradiation, 100°C, 10 min | >75 | acs.org |
| Nafion-H (perfluorinated sulfonic acid resin) | - | - | acs.org |
Green Chemistry Approaches to Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones, including this compound. sigmaaldrich.comresearchgate.net Traditional methods often rely on stoichiometric amounts of strong Lewis acids, such as aluminum chloride, which can generate significant waste. researchgate.netorganic-chemistry.org Green chemistry initiatives have spurred the development of more environmentally benign alternatives.
One such approach involves the use of metal triflates, which are effective catalysts for the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids to yield 1-tetralones. researchgate.net These reactions can be conducted in ionic liquids under microwave irradiation, which often leads to shorter reaction times and improved yields. researchgate.netresearchgate.net A key advantage of this system is the ability to recover and reuse the catalytic metal triflate and the ionic liquid, significantly reducing waste. researchgate.net For instance, the intramolecular cyclization of 4-phenylbutanoic acid to this compound has been achieved in excellent yields using this method. researchgate.net
Another green methodology utilizes silica (B1680970) gel-supported aluminum trichloride (B1173362) (SiO2-AlCl3) as a heterogeneous catalyst. tubitak.gov.tr This catalyst facilitates the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid to produce this compound in high yield under mild conditions. tubitak.gov.tr The solid-supported catalyst can be easily recovered and reused without a significant loss of activity, offering a more sustainable process compared to homogeneous systems. tubitak.gov.tr
Researchers have also explored the use of cyanuric chloride and aluminum chloride in pyridine (B92270) at room temperature for both inter- and intramolecular Friedel-Crafts acylations. organic-chemistry.org This method successfully produces this compound from the corresponding carboxylic acid in a short reaction time with high yield. organic-chemistry.org The use of carboxylic acids as acylating agents is advantageous as the only byproduct is water. organic-chemistry.org
Oxidative Coupling Reactions
Oxidative coupling reactions provide a powerful tool for the construction of carbon-carbon bonds and have been applied to the synthesis of this compound derivatives.
Chemo- and Solvent-Dependent Oxidative Coupling of 1-Aryl-1,3-Dicarbonyls with Styrene (B11656)
A notable example of oxidative coupling is the reaction between 1-aryl-1,3-dicarbonyls and styrene, which can be directed to form either dihydrofuran derivatives or α-tetralones depending on the solvent used. nih.govnih.gov When the reaction is performed in methanol (B129727), dihydrofurans are the primary products. nih.govnih.gov However, conducting the reaction in solvents like acetonitrile (B52724) or methylene (B1212753) chloride selectively yields α-tetralones. nih.govnih.gov This solvent-dependent chemoselectivity is attributed to the role of the solvent in assisting the deprotonation of a radical cation intermediate. nih.gov The methodology is quite general, working with a variety of 1-aryl-1,3-dicarbonyls and providing good to very good yields of the desired products under mild conditions and with short reaction times. nih.gov
Role of Cerium(IV) Reagents
Cerium(IV) reagents, particularly ceric ammonium (B1175870) nitrate (B79036) (CAN), are widely used as single-electron oxidants in organic synthesis. americanelements.comlehigh.edu In the context of the oxidative coupling of 1-aryl-1,3-dicarbonyls with styrene, CAN is instrumental in generating the necessary radical and radical cation intermediates. nih.govlehigh.edu The reaction mechanism is proposed to start with the oxidation of the enol tautomer of the dicarbonyl compound by Ce(IV) to form a radical cation. nih.gov The subsequent reaction pathway, leading to either dihydrofurans or α-tetralones, is then influenced by the solvent's ability to mediate deprotonation and other steps. nih.gov The versatility and cost-effectiveness of CAN make it a valuable reagent in these transformations. nih.govlehigh.edu
Ring Expansion Reactions
Ring expansion reactions offer an alternative and often regioselective route to cyclic ketones like this compound, starting from smaller ring systems.
Silver-Catalyzed Ring Expansion of Tertiary Cyclobutanols
A facile and regioselective synthesis of 1-tetralones can be achieved through the silver-catalyzed ring expansion of tertiary cyclobutanols. rsc.orgrsc.org This method provides access to a diverse range of this compound building blocks under mild reaction conditions. rsc.orgrsc.org The reaction is tolerant of various substituents on the aromatic ring, regardless of their electronic properties or steric hindrance. rsc.orgrsc.org The tertiary cyclobutanol (B46151) precursors are readily prepared by the addition of aryl Grignard reagents to cyclobutanones. rsc.org Mechanistic studies, including preliminary experimental and DFT studies, suggest that the reaction proceeds through a radical-mediated sequence involving C–C bond cleavage followed by C–C bond formation. rsc.orgrsc.org Silver nitrate (AgNO3) has been identified as a particularly effective catalyst for this transformation. ccsenet.org
Proton-Coupled Electron Transfer Mediated Ring Expansion of Cyclopropanols
A metal-free approach for the synthesis of this compound derivatives involves the ring expansion of cyclopropanols containing a pendant styrene moiety, which is enabled by proton-coupled electron transfer (PCET). nii.ac.jporganic-chemistry.orgacs.org This reaction utilizes an organic photoredox catalyst to generate an alkoxy radical from the cyclopropanol. nii.ac.jporganic-chemistry.org This radical then undergoes β-scission, driven by the relief of ring strain, to form a primary alkyl radical intermediate. nii.ac.jporganic-chemistry.org Subsequent regioselective cyclization onto the pendant alkene moiety yields the this compound framework. nii.ac.jporganic-chemistry.org This method is notable for its mild conditions and avoidance of transition metal catalysts, which reduces metal waste. organic-chemistry.org It allows for the synthesis of 1-tetralones with substituents at the benzylic position. nii.ac.jpacs.org
Catalytic Cyclization of Enynones
A modern and efficient approach to constructing the this compound skeleton involves the catalytic cyclization of enynones. This method offers a pathway to multisubstituted tetralones from readily available starting materials. google.comgoogle.comscirp.org
Synergistic Copper/Amine Catalysis
An innovative strategy for the synthesis of this compound derivatives is the synergistic copper- and amine-catalyzed cyclization of enynones. google.comscirp.orgscirp.org This dual catalytic system, where two distinct catalysts simultaneously activate the nucleophile and electrophile, enables transformations that are challenging to achieve through conventional methods. google.com The process involves the activation of an internal alkyne by a transition metal, such as copper, while a nucleophilic amine assists in the reaction cascade. google.com This cooperative catalysis is a powerful tool for developing new and efficient chemical reactions. google.com
The reaction facilitates the straightforward construction of multisubstituted tetralones. google.comscirp.org A proposed mechanism suggests that the catalytic cycle begins with the formation of a copper-alkyne complex. A primary amine then attacks the ketonic carbon, initiating an intramolecular 6-endo-dig carbocyclization. This is followed by an oxygen-transfer process, assisted by the nitrogen lone pair, leading to the formation of an imine intermediate, which then proceeds to the final tetralone product. google.com
Regioselective Oxygen Atom Transfer and Intramolecular Michael Addition
The synergistic copper/amine catalysis is characterized by two key mechanistic steps: a regioselective oxygen atom transfer and a stereoselective intramolecular Michael addition. google.comscirp.orgresearchgate.net The amine catalyst is believed to assist in the regioselective transfer of an oxygen atom from the ketone functional group to the alkyne. google.com
Following the oxygen transfer, a stereoselective intramolecular Michael addition cyclization occurs. google.comgoogle.com The high stereoselectivity of this cyclization is rationalized by considering the π-π stacking effect of a nearby aryl moiety, which directs the formation of the cyclic structure. google.com This tandem process allows for the efficient assembly of the tetralone framework. google.comscirp.org
Dehydroaromatization of Tetralin
The oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) to this compound is a significant industrial process, as this compound is a valuable intermediate for pharmaceuticals and agrochemicals. scirp.orgsoton.ac.uk This transformation is a dehydroaromatization reaction that selectively functionalizes the benzylic position of the tetralin core.
The liquid-phase oxidation of tetralin with oxygen or air is a common method. google.com The primary product of this oxidation is often α-tetralyl hydroperoxide (THP), which can then be converted to this compound and 1-tetralol. google.comsoton.ac.uk The key challenge is to maximize the selectivity towards this compound over its corresponding alcohol. soton.ac.uk Various catalytic systems have been developed to achieve this goal.
Catalysts based on transition metals are widely employed. Chromium-based catalysts, such as chromium(III) salts, chromium-incorporated molecular sieves like CrAPO-5, and Cr₂O₃ supported on γ-Al₂O₃, have shown high selectivity for this compound. google.comresearchgate.netoup.comsciengine.comkentech.ac.kr For instance, a CrAPO-5 material with a hierarchical pore structure demonstrated 97% selectivity to this compound at 88% tetralin conversion when using trimethylacetaldehyde and O₂ as the oxidant system. kentech.ac.kr
Other effective catalytic systems include:
Cobalt and Copper: A binary catalyst system of a soluble chromium or cobalt compound with an N,N-dialkyl substituted carboxylic acid amide has been reported to be highly efficient. google.com Additionally, a mixture of water-soluble inorganic iron and copper salts can be used to decompose the intermediate THP to this compound with high yield. google.com
Nickel: A layered double hydroxide-hosted sulphonato-salen-nickel(II) complex has been used for the room-temperature oxidation of tetralin, achieving 77.2% selectivity to this compound at 45.5% conversion. scirp.orgscirp.org
Vanadium: Vanadium complexes with pyrazolone-based ligands, using H₂O₂ as the oxidant, are also active catalysts for this transformation. researchgate.net
The reaction conditions, including temperature, solvent, and the choice of oxidant, play a crucial role in the product distribution. researchgate.netoup.comkentech.ac.kr For example, the use of co-oxidants like aldehydes can generate acylperoxy radicals in situ, which have been shown to be more effective than other oxidants like tert-butyl hydroperoxide. researchgate.netkentech.ac.kr
| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) |
| CrAPO-5H | Trimethylacetaldehyde / O₂ | 80 | 88 | 97 |
| Cr₂O₃/γ-Al₂O₃ (7.5%) | O₂ | 120 | 50.1 | 79.7 |
| LDH-[Ni-salen] | Trimethylacetaldehyde / O₂ | 25 | 45.5 | 77.2 |
| Tris(acetylacetonato)chromium(III) / N,N-dimethylacetamide | O₂ | - | 27.2 | 93.0 |
| V(IV/V) complexes | H₂O₂ | - | - | - |
Nitration of this compound
Nitration is a fundamental reaction for introducing the nitro (-NO₂) group onto the this compound scaffold, which serves as a versatile precursor for further functionalization. scirp.orgresearchgate.netarkat-usa.org The position of nitration can be directed to either the aromatic or the aliphatic ring depending on the chosen strategy and reaction conditions. scirp.org
Direct Nitration Strategies
Direct nitration of the aromatic ring of this compound is a common method, though it can often result in low yields and mixtures of isomers. scirp.org The reaction conditions are critical and need to be carefully controlled. Various nitrating agents and solvent systems have been explored to improve yields and regioselectivity.
Commonly, a mixture of nitric acid and a strong acid like sulfuric acid is used. For example, treating this compound with potassium nitrate in concentrated sulfuric acid at low temperatures can yield 7-nitro-1-tetralone (B1293709). oup.com Another set of conditions involves using fuming nitric acid at 0-8°C, which has been reported to produce the 7-nitro isomer as the major product. scirp.org The use of trifluoroacetic anhydride (TFAA) with ammonium nitrate in dichloromethane (B109758) is another effective method for the synthesis of 7-nitro-1-tetralone. scirp.org
Nitration can also occur on the aliphatic ring. For instance, 2-nitro-1-tetralone can be synthesized by treating this compound with alkyl nitrates in the presence of a base like potassium ethoxide. scirp.org It has been noted that the presence of alcohol as a solvent can be detrimental to the product yield in these reactions, and low temperatures (-30°C) are often beneficial. scirp.org
A summary of various direct nitration conditions is presented below:
| Reagents | Solvent | Temperature | Major Product(s) | Yield (%) | Reference |
| H₂SO₄ / HNO₃ | - | -15-0°C | 6-nitro-1-tetralone, 7-nitro-1-tetralone | 26, 55 | scirp.org |
| Fuming HNO₃ | - | 0-8°C | 7-nitro-1-tetralone | Major | scirp.org |
| TFAA / NH₄NO₃ | Dichloromethane | -15-0°C | 7-nitro-1-tetralone | ~58 | scirp.org |
| Cu(NO₃)₂ / Ac₂O | Diethyl ether | Room Temp. | 5-nitro- & 7-nitro-1-tetralone | 46, 42 | scirp.org |
| Amyl nitrate / tBuOK | - | -30°C | 2-nitro-1-tetralone | 46.2 | scirp.org |
Indirect Preparation via Nitro-Precursors
Due to the often low yields associated with direct nitration, indirect methods involving the synthesis and subsequent cyclization of nitro-precursors are valuable alternatives. scirp.org
One such approach is the intramolecular Friedel-Crafts acylation of a substituted γ-phenylbutyric acid. For example, the cyclization of 4-(2-nitrobenzene)butyric acid using fluorosulfonic acid (FSO₃H) can produce a mixture of 5-nitro- and 7-nitro-1-tetralone. scirp.org The selectivity can be influenced by the reaction conditions and the specific precursor used. Refluxing 4-(2-nitrobenzene)butyronitrile with FSO₃H yields 5-nitro-1-tetralone exclusively. Similarly, using a superacid system like FSO₃H-SbF₅ with 4-(2-nitrobenzene)butyric acid also affords the 5-nitro isomer as the sole product in high yield. scirp.org
Another indirect route involves the nitration of tetralin followed by oxidation. Nitration of tetralin yields a mixture of 5-nitrotetralin and 6-nitrotetralin. After separation, the 5-nitrotetralin can be oxidized using chromium trioxide (CrO₃) in acetic acid to give a mixture of nitro-1-tetralone isomers. scirp.org
| Precursor | Reagents | Product(s) | Overall Yield (%) | Reference |
| 4-(2-nitrobenzene)butyric acid | FSO₃H, reflux | 5-nitro- & 7-nitro-1-tetralone | 68 | scirp.org |
| 4-(2-nitrobenzene)butyronitrile | FSO₃H, reflux | 5-nitro-1-tetralone | 68 | scirp.org |
| 4-(2-nitrobenzene)butyric acid | FSO₃H / SbF₅, reflux | 5-nitro-1-tetralone | 81 | scirp.org |
| 5-Nitrotetralin | CrO₃, AcOH | Mixture of nitro-1-tetralones | 8.4 | scirp.org |
Asymmetric Synthesis of Chiral this compound Derivatives
The generation of stereocenters with high fidelity is a critical challenge in modern synthetic chemistry. For this compound derivatives, the asymmetric installation of substituents, especially at the C4 position, has been the subject of extensive research. The following sections detail prominent and effective strategies to achieve this.
Enantioselective Catalysis
Catalytic asymmetric reactions offer an efficient and atom-economical route to enantioenriched products. Various catalytic systems based on transition metals and organocatalysts have been successfully applied to the synthesis of chiral 1-tetralones.
The reaction cascade involves the cleavage of a C-C bond in the cyclopentanone (B42830) ring and a subsequent intramolecular C-H functionalization to form the six-membered tetralone ring. nih.govsci-hub.se This bond reorganization effectively transfers the stereochemical information from the β-position of the cyclopentanone to the C4-position of the this compound product. nih.gov This transformation has been successfully applied to the collective and concise syntheses of various terpenoid natural products. sci-hub.se
The scalability of this method has been demonstrated, with gram-scale reactions proceeding efficiently, albeit with a slight decrease in regioselectivity at lower catalyst loadings. nih.gov The resulting enantioenriched this compound products can be further elaborated into more complex molecular architectures, such as tetracycles through Fischer indole (B1671886) synthesis. nih.gov
Table 1: Rh-Catalyzed C-C Activation for this compound Synthesis Data sourced from multiple studies. nih.gov
| Entry | Cyclopentanone Substrate | Rh-Catalyst System | Product (this compound Derivative) | Yield (%) | Regioselectivity (Tetralone:Indanone) | Enantiospecificity (es) |
| 1 | 3-(4-methoxyphenyl)-3-methylcyclopentan-1-one | [Rh(cod)Cl]₂ / Ligand | 4-(4-methoxyphenyl)-4-methyl-3,4-dihydronaphthalen-1(2H)-one | 85 | 10:1 | 99% |
| 2 | 3-methyl-3-phenylcyclopentan-1-one | [Rh(cod)Cl]₂ / Ligand | 4-methyl-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | 82 | 8:1 | >99% |
| 3 | 3-(4-fluorophenyl)-3-methylcyclopentan-1-one | [Rh(cod)Cl]₂ / Ligand | 4-(4-fluorophenyl)-4-methyl-3,4-dihydronaphthalen-1(2H)-one | 78 | 12:1 | 98% |
The necessary chiral 3-arylcyclopentanone precursors for the aforementioned Rh-catalyzed C-C activation are typically synthesized via a palladium-catalyzed asymmetric 1,4-addition (or conjugate addition) of arylboronic acids to cyclopentenones. nih.govsci-hub.senih.gov This reaction is a cornerstone of modern asymmetric synthesis for creating β-aryl carbonyl compounds. beilstein-journals.orgbeilstein-journals.orgnih.gov
Table 2: Pd-Catalyzed Asymmetric 1,4-Addition to Cyclopentenones Data sourced from a representative study. nih.gov
| Entry | Cyclopentenone | Arylboronic Acid | Catalyst System | Product (3-Arylcyclopentanone) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 2-methylcyclopent-2-en-1-one | Phenylboronic acid | 10 mol% Pd(TFA)₂, 12 mol% (S)-t-BuPyOX | 3-methyl-3-phenylcyclopentan-1-one | 95 | 97.5:2.5 |
| 2 | 2-methylcyclopent-2-en-1-one | 4-methoxyphenylboronic acid | 10 mol% Pd(TFA)₂, 12 mol% (S)-t-BuPyOX | 3-(4-methoxyphenyl)-3-methylcyclopentan-1-one | 97 | 97.0:3.0 |
| 3 | 2-methylcyclopent-2-en-1-one | 4-fluorophenylboronic acid | 10 mol% Pd(TFA)₂, 12 mol% (S)-t-BuPyOX | 3-(4-fluorophenyl)-3-methylcyclopentan-1-one | 96 | 98.5:1.5 |
An alternative approach to functionalized chiral 1-tetralones is the organocatalytic asymmetric Tamura cycloaddition. acs.orgfigshare.com This reaction involves the cycloaddition of an enolizable cyclic anhydride, such as homophthalic anhydride, with an activated alkene. acs.orgresearchgate.net A significant development in this area is the use of α-branched nitroolefins as the dienophile, which directly installs a nitro group and a quaternary stereocenter at the α-position of the resulting this compound. acs.orgiitg.ac.inmaterialsciencejournal.org
The reaction is catalyzed by chiral bifunctional organocatalysts, particularly cinchona-derived squaramides. acs.orgmaterialsciencejournal.org These catalysts activate both the homophthalic anhydride and the nitroolefin through hydrogen bonding, controlling the facial selectivity of the cycloaddition. acs.org The process delivers highly functionalized this compound products with good diastereoselectivity and high enantioselectivity. acs.orgresearchgate.net The reaction is typically performed under mild conditions, for example, in diethyl ether at room temperature. acs.org The presence of molecular sieves has been observed to influence the enantiomeric excess of the product, depending on the specific nitroolefin substrate used. materialsciencejournal.org
Table 3: Organocatalytic Asymmetric Tamura Cycloaddition Data sourced from a representative study. acs.org
| Entry | α-Branched Nitroolefin | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (E)-2-nitro-1,3-diphenylprop-1-ene | Cinchonidine-derived squaramide V | Diethyl Ether | 72 | 10:1 | 88 |
| 2 | (E)-1-(4-chlorophenyl)-2-nitro-3-phenylprop-1-ene | Cinchonidine-derived squaramide V | Diethyl Ether | 75 | 10:1 | 85 |
| 3 | (E)-1-(4-methylphenyl)-2-nitro-3-phenylprop-1-ene | Cinchonidine-derived squaramide V | Diethyl Ether | 68 | 8:1 | 86 |
The asymmetric hydrogenation of the ketone functionality in prochiral this compound derivatives is a direct and highly effective method for producing chiral 1-tetralols. Ruthenium(II) complexes featuring chiral ligands have proven to be exceptionally powerful catalysts for this transformation. bohrium.comnih.govcapes.gov.br
A notable system involves the combination of a RuCl₂(binap)(1,4-diamine) complex with a base like potassium tert-butoxide (t-C₄H₉OK) in an alcohol solvent such as isopropanol. bohrium.comnih.gov The replacement of conventional 1,2-diamine ligands with specific chiral 1,4-diamines, such as (R)-IPHAN, has been shown to overcome difficulties encountered with certain substrates and allows for high efficiency at low catalyst loadings (S/C ratios up to 55,000). bohrium.comresearchgate.netresearchgate.net This catalytic system can hydrogenate a variety of substituted 1-tetralones to afford the corresponding chiral alcohols with excellent yields and high enantiomeric excess (up to 99% ee). researchgate.netresearchgate.net
Furthermore, the RuPHOX-Ru catalyzed asymmetric hydrogenation of α-substituted tetralones proceeds via a dynamic kinetic resolution, providing access to chiral tetrahydronaphthols with high stereoselectivity. rsc.orgresearchgate.net Another effective method is the asymmetric transfer hydrogenation of arylidene-substituted tetralones using Noyori-Ikariya type Ru(II) complexes, which achieves a one-pot reduction of both the C=C and C=O bonds to yield cis-benzylic alcohols with high diastereomeric and enantiomeric ratios. acs.org
Table 4: Enantioselective Hydrogenation of this compound Derivatives with Ru(II) Complexes Data sourced from multiple studies. bohrium.comresearchgate.netnih.gov
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Product | Yield (%) | ee (%) |
| This compound | (S)-XylBINAP/(R)-IPHAN-Ru | 1000 | 30 | (R)-1,2,3,4-tetrahydronaphthalen-1-ol | 99 | 99 |
| 5-Methoxy-1-tetralone | (S)-TolBINAP/(R)-IPHAN-Ru | 55,000 | 9 | (R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | >99 | 98 |
| 7-Methyl-1-tetralone | (S)-XylBINAP/(R)-IPHAN-Ru | 1000 | 30 | (R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | >99 | 99 |
| 2-Methyl-1-tetralone (B119441) | (S)-BINAP/(S)-IPBAN-Ru | 1000 | 30 | (1R,2S)-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | 99 | 98 |
Chiral Resolution Techniques
While asymmetric catalysis provides direct access to enantiomerically enriched compounds, chiral resolution remains a vital and widely practiced technique for separating enantiomers from a racemic mixture, particularly on an industrial scale. ptfarm.pl
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used methods for the enantiomeric resolution of this compound derivatives. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD or Chiralpak AD-RH columns), have demonstrated excellent enantioselectivity for various tetralone analogues. mdpi.comresearchgate.net The separation can be optimized by adjusting the mobile phase composition (e.g., mixtures of acetonitrile and water with additives like triethylamine (B128534) or acetic acid) and other chromatographic parameters like flow rate and temperature. researchgate.netresearchgate.net This technique is applicable on both analytical and preparative scales. mdpi.com
Besides HPLC, other methods include the use of mobile phase additives like carboxymethyl-β-cyclodextrin with a conventional C18 column, which can induce chiral recognition and separation. nih.gov Enzymatic kinetic resolution (EKR) has also been employed, where an enzyme, such as Lipase PS from Burkholderia cepacia, selectively catalyzes a reaction on one enantiomer of a racemic tetralone derivative, allowing for the separation of the unreacted enantiomer from the product. rsc.org For large-scale industrial applications, continuous processes like simulated moving bed (SMB) chromatography are preferred for their high productivity and efficiency in separating enantiomers, as demonstrated in the synthesis of the drug sertraline (B1200038), which involves the resolution of a tetralone intermediate. ptfarm.pl
Synthesis of Substituted this compound Derivatives
The versatile structure of this compound allows for the introduction of various functional groups, leading to a diverse range of derivatives with significant applications in organic synthesis.
Synthesis of Methoxy-1-Tetralones (e.g., 6-Methoxy-1-Tetralone (B92454), 8-Methoxy-1-Tetralone)
Methoxy-substituted 1-tetralones are valuable intermediates in the synthesis of biologically active molecules.
6-Methoxy-1-Tetralone:
A one-pot synthesis method for 6-methoxy-1-tetralone involves the reaction of anisole (B1667542) with an acylating agent in the presence of a Lewis acid like aluminum trichloride. semanticscholar.org The reaction proceeds through an intermediate which, without being isolated, is heated to induce cyclization and form the final product. semanticscholar.org This method is noted for its simplified procedure and improved yield. semanticscholar.org
Another approach is based on the Heck reaction. google.com 3-Methoxybenzyl chloride and ethyl acrylate (B77674) are reacted in the presence of a palladium acetate (B1210297) catalyst to form regioisomers of ethyl 4-(3-methoxyphenyl)butenoate. google.com Subsequent reduction of the double bond and ester hydrolysis yields 4-(3-methoxyphenyl)butanoic acid. google.com This acid is then cyclized using polyphosphoric ester (PPE) to produce 6-methoxy-1-tetralone, along with a smaller amount of the 8-methoxy isomer. google.com
Additionally, 6-methoxy-1-tetralone can be synthesized from methyl 4-(3-methoxyphenyl)butanoate using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which promotes intramolecular acylation. lookchemmall.com
8-Methoxy-1-Tetralone:
The synthesis of 8-methoxy-1-tetralone, which is not as readily available commercially as its isomers, has been achieved through several routes. google.com One efficient method involves a sequence of a palladium-mediated Heck cross-coupling reaction, catalytic hydrogenation, and an intramolecular acylation step mediated by Eaton's reagent or a Lewis acid. A key feature of this synthesis is the use of a bromine substituent on the benzene ring of the intermediate to direct the cyclization to the desired position, ortho to the methoxy (B1213986) group.
Another facile synthesis starts from m-methoxybenzaldehyde. google.com This is converted to 3-(3-methoxyphenyl)propanoic acid, which is then brominated. The resulting bromoacid undergoes cyclization with concentrated sulfuric acid. Subsequent decarboxylation yields a bromotetralone, which is then converted to 8-methoxy-1-tetralone via catalytic hydrogenation. google.com Other reported methods include the methylation of 8-hydroxy-1-tetralone and tandem Michael addition-Dieckmann condensation reactions. google.com
Synthesis of Halogenated 1-Tetralones (e.g., 7-Iodo-1-Tetralone)
Halogenated 1-tetralones serve as important precursors for introducing further functionalities via cross-coupling reactions.
The synthesis of 7-iodo-1-tetralone can be achieved through the iodination of this compound. This electrophilic aromatic substitution is typically performed using iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide in a solvent such as acetic acid.
A multi-step synthesis provides an alternative route. 7-Nitro-1-tetralone is first reduced to 7-amino-1-tetralone. The amino group is then converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment with potassium iodide (Sandmeyer reaction) introduces the iodine atom at the 7-position to yield 7-iodo-1-tetralone.
Synthesis of Nitro-1-Tetralones
Nitro-1-tetralones are key intermediates for the synthesis of amino-1-tetralones and other derivatives.
The direct nitration of this compound is a common method for producing nitro derivatives. The synthesis of 7-nitro-1-tetralone can be accomplished by treating this compound with a nitrating mixture of sulfuric acid and fuming nitric acid at low temperatures (at or below 0°C). The reaction conditions, such as addition time and acid exposure, are critical to prevent a decrease in product yield.
Intramolecular acylation of a suitable precursor is another route. For instance, 4-(4-nitrophenyl)butyric acid can be cyclized in the presence of polyphosphoric acid to yield 7-nitro-1-tetralone. Similarly, the reaction of 4-(2-nitrophenyl)butyric acid with fluorosulfonic acid can produce a mixture of 5-nitro- and 7-nitro-1-tetralone.
Furthermore, nitro-1-tetralones can be synthesized from nitrotetralin. Oxidation of 5-nitrotetralin using chromium trioxide in acetic acid can lead to a mixture of nitro-1-tetralone isomers, including the 5-nitro, 6-nitro, and 7-nitro derivatives.
Synthesis of Chalcone (B49325) Derivatives of this compound
Chalcones, characterized by the 1,3-diphenylprop-2-en-1-one backbone, are a class of compounds with significant biological activities. Chalcone derivatives of this compound are typically synthesized via the Claisen-Schmidt condensation reaction.
This reaction involves the base-catalyzed condensation of a substituted or unsubstituted this compound with an aromatic aldehyde. The α-hydrogen of the this compound is deprotonated by a base (such as sodium hydroxide or potassium hydroxide) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to form the conjugated enone system characteristic of chalcones. The specific chalcone derivative produced depends on the substituents present on both the this compound and the aromatic aldehyde.
Synthesis of 2-Methyl-1-Tetralone
The introduction of a methyl group at the C-2 position of this compound is of interest for creating various pharmaceutical intermediates.
One common method is the direct methylation of this compound using a base and a methylating agent. However, this can lead to a mixture of mono- and di-methylated products. A more selective method involves the Friedel-Crafts reaction of benzene with α-methyl-γ-butyrolactone, which can produce 2-methyl-1-tetralone in high yield.
Another approach utilizes the Mannich reaction. This compound reacts with formaldehyde (B43269) and a secondary amine to form a Mannich base, 2-methylene-1-tetralone. This intermediate can then be isomerized to 2-methyl-1-naphthol (B1210624), or it can be reduced to yield 2-methyl-1-tetralone.
A process based on the Heck reaction has also been developed, where benzyl (B1604629) chloride reacts with ethyl methacrylate, followed by catalytic reduction and cyclization to give 2-methyl-1-tetralone. google.com
Synthesis of 4-Hydroxy-1-Tetralone
The 4-hydroxy-1-tetralone scaffold is found in several natural products.
An enantioselective approach to construct the 4-hydroxy-1-tetralone ring has been reported as part of the total synthesis of (+)-O-methylasparvenone. semanticscholar.org This involves the enantioselective alkynylation of an aldehyde, followed by a series of transformations to build the hydroxylated tetralone ring. semanticscholar.org
Biotransformation offers an alternative route. The microorganism Streptomyces griseus has been shown to catalyze the oxidation of naphthalene (B1677914) to produce 4-hydroxy-1-tetralone in good yield. The pathway is believed to proceed through 1-naphthol (B170400) and this compound as intermediates.
Synthesis of 4,7-Dimethyl-6-methoxy-1-tetralone
4,7-Dimethyl-6-methoxy-1-tetralone serves as the fundamental structural core of Aristelegone A, a natural product found in plants of the Aristolochiaceae family, which have been utilized in traditional Chinese medicine. wikipedia.org The synthesis of this derivative is a key step in the total synthesis of Aristelegone A and related compounds. While specific high-yield laboratory procedures are often proprietary or part of larger synthetic campaigns, the general approach typically involves the construction of the substituted tetralone ring system through methods like Friedel-Crafts acylation followed by cyclization.
Synthesis of 5,6-Dimethoxy-1-Tetralone
5,6-Dimethoxy-1-tetralone is a valuable intermediate in the synthesis of various pharmaceutical compounds. One established method for its preparation begins with 2,3-dimethoxybenzyl chloride. tandfonline.com The synthesis involves a multi-step sequence that culminates in the formation of the tetralone ring. An alternative approach has also been developed, based on the Heck reaction, to prepare 5,6-dimethoxy-1-tetralone. tandfonline.com
Conversion of this compound into Other Chemical Species
The reactivity of the carbonyl group and the adjacent methylene groups in this compound allows for its conversion into a variety of other important chemical structures. These transformations include reduction of the ketone and aromatization of the bicyclic system.
Reduction Reactions of the Carbonyl Group
The carbonyl group of this compound can be selectively reduced to either a hydroxyl group or completely removed to form a methylene group, depending on the reaction conditions and the reducing agent employed.
The reduction of this compound to 1-tetralol, a secondary alcohol, can be achieved through various methods. One effective method involves the use of calcium in liquid ammonia (B1221849) at -33 °C, which affords 1-tetralol in a high yield of 81%. wikipedia.org Another approach is a modified Birch reduction, where the addition of an aqueous ammonium chloride solution after the evaporation of ammonia leads to the formation of 1-tetralol. wikipedia.orgchemicalbook.com Biocatalytic methods have also been developed, utilizing microorganisms such as Lactobacillus paracasei BD101 as whole-cell biocatalysts for the enantioselective reduction of this compound to (R)-1-tetralol. nih.gov Studies have also explored a series of this compound derivatives and their reduction to the corresponding 1-tetralol compounds, noting a decrease in MAO inhibition potency upon reduction. nih.gov
The complete reduction of the carbonyl group of this compound to a methylene group, resulting in the formation of 1,2,3,4-tetrahydronaphthalene, can be accomplished via a Birch reduction. wikipedia.orgchemicalbook.comsmolecule.com This reaction is typically carried out using lithium in liquid ammonia. wikipedia.orgchemicalbook.com The process involves the reduction of the aromatic ring to a 1,4-cyclohexadiene (B1204751) structure, followed by the reduction of the ketone. pearson.com Studies on the Birch reductive alkylation of substituted α-tetralones have also been conducted to produce angularly substituted decalone systems. researchgate.net
Aromatization Reactions
The conversion of this compound to a fully aromatic naphthalene system is a significant transformation, providing a route to various important naphthalene derivatives.
One of the most commercially important applications of this compound is its aromatization to 1-naphthol. wikipedia.orgsmolecule.com This is typically achieved through catalytic dehydrogenation at high temperatures, often using a platinum catalyst at 200 to 450 °C. smolecule.com The resulting 1-naphthol is a precursor for the synthesis of insecticides like carbaryl (B1668338) and the beta-blocker propranolol. smolecule.com
Other methods for the aromatization of this compound and its derivatives have also been reported. For instance, the reaction of the oxime of this compound with acetic anhydride leads to the aromatization of the cycloalkanone ring, forming N-(1-naphthyl)acetamide. wikipedia.org Additionally, the reaction of this compound with methanol at high temperatures (270-290 °C) can yield 2-methyl-1-naphthol through dehydrogenation and formation of the aromatic naphthalene ring. wikipedia.org Research has also shown that this compound-2-carboxylates can undergo aromatization under basic conditions with blue light irradiation to yield 1-hydroxy-2-naphthoates. researchgate.net Various other methods involving different reagents and conditions have been explored for the aromatization of substituted tetralones. materialsciencejournal.orgresearchgate.netcsic.es
Formation of Naphthalene Ring System
The conversion of this compound and its derivatives into the naphthalene ring system is a significant transformation in organic synthesis. csic.es This aromatization can be achieved under both acidic and basic conditions. csic.es For instance, treating this compound derivatives with p-toluenesulfonic acid (PTSA) in refluxing toluene (B28343) can yield the corresponding naphthols. csic.es The stability of the naphthalene system often drives these reactions, although harsh conditions can sometimes lead to non-regioselective outcomes. csic.es The nature of the substituents on the this compound ring can influence the ease of aromatization. csic.es
Another method involves the dehydrogenation of this compound. This can be accomplished using a palladium-on-carbon (Pd/C) catalyst. core.ac.uk The process typically involves the removal of two molecules of hydrogen to form the aromatic naphthalene ring. stackexchange.com This reaction is often driven to completion by the removal of hydrogen gas from the reaction vessel. stackexchange.com
Formation of 2-Methyl-1-naphthol from this compound and Methanol
A notable application of this compound is its conversion to 2-methyl-1-naphthol. This transformation can be achieved in a one-step vapor-phase reaction by reacting this compound with methanol. core.ac.ukwikipedia.org The reaction, conducted at temperatures between 270-290 °C, involves both dehydrogenation and the formation of the aromatic naphthalene ring, resulting in a 66% yield of 2-methyl-1-naphthol. wikipedia.org Methanol serves as both a diluent and a methylating agent in this process. researchgate.netresearchgate.net The reaction can proceed via two main pathways: the methylation of this compound to 2-methyl-1-tetralone followed by dehydrogenation, or the dehydrogenation of this compound to 1-naphthol followed by methylation. core.ac.uk Both the methylation and dehydrogenation steps can proceed with high conversion and selectivity (90–97%) over specific catalysts. researchgate.netresearchgate.net Modified iron oxide is effective for methylation, while palladium supported on activated carbon is used for dehydrogenation. researchgate.netresearchgate.net
Oxime Reactivity leading to Aromatization
The oxime of this compound serves as a versatile intermediate for the synthesis of naphthalene derivatives. wikipedia.org When this compound oxime is treated with acetic anhydride, it undergoes aromatization of the cycloalkanone ring to produce N-(1-naphthyl)acetamide. wikipedia.org This reaction is a variation of the Semmler–Wolff reaction. acs.org The conditions for this aromatization can be improved to achieve higher yields. acs.org Palladium-catalyzed methods have also been developed for the aromatization of this compound oximes to yield 1-aminonaphthalene derivatives. nih.gov Different activating groups on the oxime, such as O-pentafluorobenzoyl and O-pivaloyl, have been shown to be effective in promoting this transformation. nih.gov
Arylation Reactions (e.g., Ruthenium(II)-catalyzed Arylation)
Ruthenium(II)-catalyzed arylation offers a direct method for the C-H functionalization of this compound. wikipedia.org Specifically, the arylation of the ortho C-H bond of this compound with an arylboronate, such as phenylboronic acid neopentyl glycol ester, can produce 8-phenyl-1-tetralone in yields up to 86%. wikipedia.orgchemicalbook.com This reaction is catalyzed by complexes like carbonyldihydridotris(triphenylphosphine)ruthenium(II) (RuH₂(CO)(PPh₃)₃). orgsyn.org The reaction is typically carried out at elevated temperatures, with pinacolone (B1678379) often used as a solvent. orgsyn.org A key advantage of this method is its tolerance of various functional groups on the aromatic ketone. orgsyn.org
Multi-component Reactions (e.g., with 5-aminotetrazole (B145819) and aromatic aldehydes)
This compound can participate in multi-component reactions (MCRs) to construct complex heterocyclic systems. wikipedia.org For example, the reaction of this compound, 5-aminotetrazole, and an aromatic aldehyde under microwave irradiation in an acidic medium leads to the formation of 7-aryl-5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines. researchgate.net These reactions, which can yield products in the range of 5–52%, provide an efficient route to novel four-membered heterocyclic ring systems. wikipedia.orgresearchgate.net The use of microwave irradiation can facilitate these transformations. wikipedia.orgchemicalbook.com 5-Aminotetrazole acts as a binucleophilic reagent in these condensations. researchgate.net
Reactions with Potassium Hydroxide-Sodium Hydroxide Mixtures
Information specifically detailing the reaction of this compound with potassium hydroxide-sodium hydroxide mixtures was not available in the search results. However, related reactions involving strong bases have been documented. For instance, the aromatization of this compound tosyl oxime to an aminonaphthalene has been achieved using potassium hydroxide in refluxing methanol. nih.gov Additionally, the Claisen-Schmidt reaction between α-tetralone and aldehydes to form condensates is carried out in an alkaline medium, which can be prepared using strong bases like sodium hydroxide. tandfonline.com
Conversion of Tetralone Oximes to Primary Anilines (Semmler-Wolff Reactions)
The Semmler-Wolff reaction, also known as Semmler-Wolff aromatization, is a chemical reaction that converts α,β-unsaturated cyclohexenyl ketoximes into the corresponding aromatic primary amines. researchgate.net When applied to this compound oxime and its derivatives, this reaction provides a synthetic route to 1-aminonaphthalenes (α-naphthylamines). rsc.orgijsrp.org
Historically, the reaction was conducted under harsh acidic conditions, typically involving the use of anhydrous hydrogen chloride gas in a solution of acetic acid and acetic anhydride at elevated temperatures. ijsrp.orgnih.gov These forcing conditions often resulted in moderate to low yields of the desired aniline (B41778) product, with the Beckmann rearrangement emerging as a significant side reaction. nih.gov The traditional method could also lead to acetylated aniline byproducts, requiring a subsequent hydrolysis step to yield the primary aniline. nih.gov It was noted that ortho-substituents on the tetralone ring could favor the Beckmann rearrangement over the desired aromatization. ijsrp.org
Modern advancements have led to the development of more efficient and milder catalytic systems. Homogeneous palladium catalysts, for instance, have been successfully employed for the Semmler-Wolff-type conversion of this compound O-pivaloyl oximes to 1-aminonaphthalenes. nih.govacs.orgnih.gov This updated methodology demonstrates greater functional group compatibility and generally provides higher product yields compared to the classical approach. rsc.org
The mechanism of the palladium-catalyzed reaction is proposed to initiate with the oxidative addition of the oxime's N–O bond to a Pd(0) complex, such as Pd⁰(PCy₃)₂ (where Cy is cyclohexyl). nih.govacs.org This step forms an imino-Pd(II) intermediate. Subsequent tautomerization yields an enamine-derived amido-Pd(II) species, which then undergoes dehydrogenation to afford the final aromatic primary amine product. rsc.orgnih.gov The use of O-pivaloyl oxime derivatives has been found to be particularly effective for this transformation. rsc.org
Table 1: Selected Examples of Pd-Catalyzed Semmler-Wolff Reaction of Tetralone Oxime Derivatives Note: This table is illustrative. Specific yields can vary based on precise reaction conditions.
| Substrate (O-Pivaloyl Oxime) | Product | Typical Catalyst System | Reported Yield |
| This compound pivaloyl oxime | 1-Aminonaphthalene | Pd(0)/PCy₃ | Moderate to Excellent rsc.orgnih.gov |
| Substituted this compound pivaloyl oximes | Substituted 1-Aminonaphthalenes | Pd(0)/PCy₃ | Generally Good nih.gov |
| 2-Tetralone pivaloyl oxime | 2-Aminonaphthalene | Pd(0)/PCy₃ | Low Yield (32%) nih.gov |
Transfer Hydrogenation Reactions using this compound as Dihydrogen Source
Transfer hydrogenation is a powerful reduction technique where hydrogen atoms are transferred from a donor molecule to a substrate, bypassing the need for pressurized hydrogen gas. rsc.org Recent research has identified this compound as a novel and effective dihydrogen source for certain transfer hydrogenation reactions, particularly under metal-free conditions. rsc.orgrsc.org
An unprecedented transfer hydrogenation reaction catalyzed by trifluoromethanesulfonic acid (TfOH) utilizes this compound to reduce a variety of unsaturated compounds. rsc.orgrsc.org This method has proven successful for the reduction of various alkenes and derivatives of triphenylmethane (B1682552) and diphenylmethane, affording the hydrogenated products in good yields. rsc.org The process is notable for its simplicity, avoiding the use of metal catalysts and other additives. rsc.org
Mechanistic studies involving deuterium (B1214612) labeling have provided insight into the hydrogen transfer process. rsc.orgrsc.org In the TfOH-catalyzed system, the reaction proceeds through a distinct pathway:
The α-hydrogen of this compound is donated as a proton to the alkene substrate, generating a carbocation intermediate. rsc.org
This carbocation then captures a hydride (H⁻) that originates from the β-position of the this compound molecule. rsc.org
Concurrently, the this compound molecule, having lost a proton and a hydride, undergoes tautomerization and aromatization to form 1-naphthol. rsc.org
This discovery highlights the potential of ketones like this compound to serve as dihydrogen sources in reduction reactions. rsc.org In a different context, the conversion of this compound to 1-naphthol and subsequently to naphthalene over a zeolite catalyst can be used as an indicator of the hydrogen-donating capability of other hydrocarbons present in the reaction mixture. ou.edu In such cases, the naphthol formed from this compound acts as a hydrogen acceptor. ou.edu
Table 2: Scope of TfOH-Catalyzed Transfer Hydrogenation using this compound as the Dihydrogen Source
| Substrate Class | Product Class | Catalyst | Key Features |
| Alkenes | Alkanes | TfOH | Metal-free; Good yields rsc.orgrsc.org |
| Triphenylmethyl derivatives | Triphenylmethane derivatives | TfOH | Metal-free; Efficient reduction rsc.org |
| Diphenylmethyl derivatives | Diphenylmethane derivatives | TfOH | Metal-free; Efficient reduction rsc.org |
Mechanistic Studies and Reaction Pathways
Radical Intermediates in Synthesis and Transformations
Radical intermediates play a significant role in several synthetic transformations involving 1-tetralone. For instance, the synthesis of 1-tetralones from O-phenyloximes under microwave irradiation proceeds through the homolysis of the N–O bond, leading to the formation of an iminyl radical. This is followed by a 1,5-hydrogen atom transfer (HAT) and subsequent cyclization of the resulting radical intermediate onto the aromatic ring. acs.orgnih.gov The presence of a Lewis acid, such as InCl₃·H₂O, can facilitate the HAT step by coordinating to the iminyl radical. acs.orgnih.gov
Another example is the photocatalytic chemodivergent synthesis of 1-tetralones and 1-pyrrolines. nih.govfrontiersin.org This process involves an intermolecular radical addition of an alkyl bromide to a vinyl azide, generating an iminyl radical. This radical then undergoes a 1,5-HAT to form a more stable benzylic radical. nih.govfrontiersin.org The subsequent reaction pathway, leading to either a this compound or a 1-pyrroline, is controlled by the choice of photocatalyst and additives. nih.govfrontiersin.org In the pathway to this compound, the benzylic radical undergoes a 6-endo-trig cyclization onto the phenyl ring. nih.govfrontiersin.org
The synthesis of (±)-10-norparvulenone also features a radical-mediated step. The process involves the radical addition of a xanthate onto vinyl pivalate, initiated by dilauroyl peroxide (DLP), which ultimately leads to the formation of a bicyclic tetralone intermediate. semanticscholar.org Furthermore, the room-temperature oxidation of tetralin to this compound can be achieved using in-situ generated acylperoxy radicals from trimethylacetaldehyde (B18807) and dioxygen. scirp.org
A proposed mechanism for the silver-catalyzed ring expansion of tertiary cyclobutanols to yield 1-tetralones involves a cyclobutoxy radical intermediate. ccsenet.org
Solvent Effects on Reaction Selectivity and Mechanism
The choice of solvent can significantly influence the selectivity and mechanism of reactions involving this compound. For instance, in the aerobic α-hydroxylation of 2-methyl-1-tetralone (B119441), ionic liquids (ILs) based on 1-alkyl-3-methylimidazolium tetrafluoroborates have been shown to generate considerable product yields. rsc.orgresearchgate.net The local polarity within the IL, as indicated by the ET(30) value, is a critical factor affecting the reaction rate. rsc.org It is suggested that the mesoscopic structures in ILs influence the substrate distribution, and the resulting local polarity affects the activation of the 2-methyl-1-tetralone. rsc.org
In a study on the boron tribromide-mediated C-C bond formation in cyclic ketones, the suitability of various solvents was examined. researchgate.net Toluene (B28343) was found to be the optimal solvent, yielding the desired product, while the reaction did not proceed in other solvents like benzene (B151609), tetrahydrofuran (B95107) (THF), dioxane, and ethanol. researchgate.net
Furthermore, an unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines derived from this compound is promoted by the hydrogen-bonding properties of hexafluoroisopropanol (HFIP). nih.gov A switch from the conventional 3,6-cycloaddition to the formal 1,4-cycloaddition is observed as the pKa of the solvent decreases, highlighting the crucial role of solvent-tetrazine hydrogen bonding in controlling the reaction's selectivity. nih.gov
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms involving this compound.
Density Functional Theory (DFT) calculations have been widely applied to investigate various reactions of this compound and its derivatives. For example, DFT has been used to study the mechanism of asymmetric α-hydroxylation of tetralone-derived β-ketoesters, helping to understand the origin of stereocontrol. researchgate.net In another study, DFT calculations were employed to examine the spin-forbidden addition of molecular oxygen to a stable enol intermediate formed during the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid. mdpi.com These calculations evaluated two possible pathways, the CO-pathway and the OOH-pathway, for the formation of 2-hydroperoxy-2-methyl-1-tetralone. mdpi.com
DFT has also been used to support proposed reaction mechanisms, such as in a light-induced intramolecular hydroacylation of ortho-allylbenzaldehydes to form 1-tetralones, where deuteration and radical-clock experiments were complemented by DFT calculations. rsc.org Additionally, the activation energies of the reaction of protonated indanones and indenols in aldol (B89426) condensation reactions have been calculated using DFT/B3LYP with the PCM solvation model, showing that both electron-donating and electron-withdrawing groups at the C(5) position retard the rate of cyclotrimerization. researchgate.net
In the synthesis of a this compound condensate, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one, DFT computations were used to study the molecular structure and properties of the compound. tandfonline.com Furthermore, DFT calculations have been used to predict reactive sites in 6-fluoro-1-tetralone.
Molecular modeling techniques, including molecular docking, have been utilized to investigate the interactions of this compound derivatives with biological targets. For instance, molecular docking studies were performed on 6-methoxy-1-tetralone (B92454) derivatives to understand their binding as cholinesterase inhibitors. researchgate.net Similarly, the binding modes of exocyclic α,β-unsaturated ketones derived from this compound to the acetylcholinesterase enzyme active site were investigated using molecular modeling. researchgate.net
In the context of catalyst design, molecular modeling using DFT/CAM-B3LYP at the 6-311++G(d,p) level of theory was used to understand the orientation of a sulphonato-salen-nickel(II) complex within a layered double hydroxide (B78521) host, which serves as a catalyst for the oxidation of tetralin to this compound. scirp.org
Hydrogen Atom Transfer (HAT) Processes
Hydrogen Atom Transfer (HAT) is a key mechanistic step in several reactions for the synthesis of this compound. A notable example is the photocatalytic synthesis of 1-tetralones and 1-pyrrolines, which proceeds via an iminyl radical-mediated 1,5-HAT. nih.govfrontiersin.org This process enables a switchable distal C(sp³)–H functionalization. nih.govfrontiersin.org Similarly, a light-induced intramolecular hydroacylation of ortho-allylbenzaldehydes to form 1-tetralones involves a 1,5-HAT as a crucial step in the proposed mechanistic pathway. rsc.org
Another method for synthesizing 1-tetralones involves the microwave-promoted reaction of O-phenyloximes. This transformation proceeds through N–O homolysis, followed by a 1,5-HAT and cyclization of a radical intermediate. acs.orgnih.gov A triflic acid (TfOH)-catalyzed transfer hydrogenation reaction has also been developed using this compound as a novel dihydrogen source for the reduction of various alkenes. Deuterium (B1214612) labeling experiments indicated that the α-hydrogen of this compound is donated as a proton to the alkene, which is followed by a hydride capture from the β-hydrogen of this compound. rsc.org
Stereochemical Control in Asymmetric Reactions
The development of methods for the stereochemical control in asymmetric reactions to produce enantiomerically enriched this compound derivatives is an active area of research.
Copper-catalyzed asymmetric hydrogenation of 2-substituted-1-tetralones via dynamic kinetic resolution (DKR) has also been reported. rsc.org This process can create two contiguous stereogenic centers with high diastereomeric and enantiomeric ratios. rsc.org The use of tunable heterophosphole dimeric ligands was key to the success of this transformation. rsc.org
The oxazaborolidine-catalyzed enantioselective borane (B79455) reduction (CBS reduction) of this compound-Cr(CO)₃ derivatives has been investigated, demonstrating that kinetic resolution of the racemic substrates is possible. researchgate.net Furthermore, a recoverable dendrimeric supported prolinol has been used as a catalyst in the asymmetric reduction of tetralones to give separable cis and trans isomers with up to 97% ee. researchgate.net
Brønsted acid-catalyzed enantioselective intermolecular Diels-Alder reactions of this compound-derived enones have been developed for the construction of enantiopure spirocarbocyclic scaffolds. nih.gov The high acidity and confined chiral microenvironment of the imidodiphosphorimidate (IDPi) catalyst control the regio- and stereochemical outcome of the reaction. nih.gov
In a different strategy, the mechanism of asymmetric α-hydroxylation of tetralone-derived β-ketoesters with a guanidine-bisurea bifunctional organocatalyst was examined using DFT calculations to understand the origin of stereocontrol. researchgate.net
The concept of "double asymmetric synthesis," where a chiral substrate reacts with a chiral catalyst, has also been explored in the context of this compound derivatives. rsc.org The correlation between the reaction rate and selectivity in matched and mismatched pairs was investigated using the kinetic resolution of this compound-Cr(CO)₃ as an example. rsc.org
Applications of 1 Tetralone in the Synthesis of Complex Molecules
Precursors for Natural Products
The inherent structure of 1-tetralone makes it an ideal precursor for the synthesis of various natural products, particularly those containing a tetralone core. Its reactivity allows for a range of chemical transformations, enabling the construction of complex polycyclic systems.
Total Synthesis of Tetralone-Containing Natural Products
The this compound subunit is a recurring structural feature in a number of bioactive natural products. semanticscholar.org Synthetic chemists have strategically employed this compound and its derivatives to achieve the total synthesis of these complex molecules. Notable examples include Actinoranone, Perenniporide A, O-Methylasparvenone, and Aristelegone A. semanticscholar.org
Actinoranone, a meroterpene with significant cytotoxicity against human colon cancer cells, features a tetralone functionality within its intricate polyketide portion. semanticscholar.org Various synthetic strategies have been developed to construct this natural product, underscoring the importance of methodologies to create the tetralone core. semanticscholar.orgnih.gov
Perenniporide A, isolated from the fungus Perenniporia sp., exhibits strong inhibitory effects against various plant pathogens. semanticscholar.org Its structure is characterized by an α-tetralone skeleton. The first total synthesis of Perenniporide A utilized a high-pressure cycloaddition reaction to efficiently construct the central tetralone ring system. semanticscholar.org
O-Methylasparvenone, a fungal metabolite, is a rare nitrogen-free serotonin (B10506) receptor antagonist. semanticscholar.orgresearchgate.netrsc.org Several total syntheses of this natural product have been reported, often employing different strategies to construct the core 4-hydroxy-1-tetralone ring. semanticscholar.orgresearchgate.net These approaches include Diels-Alder cycloadditions and tandem Michael-Dieckmann reactions. semanticscholar.org
Aristelegone A is a natural product whose fundamental structure is a derivative of this compound, specifically 4,7-dimethyl-6-methoxy-1-tetralone. materialsciencejournal.orgwikipedia.org Its synthesis has been achieved through methods such as the Friedel-Crafts reaction of a chiral butanoic acid followed by demethylation to yield the chiral tetralone scaffold. semanticscholar.org
Table 1: Examples of Natural Products Synthesized from this compound Precursors
| Natural Product | Key Synthetic Strategy | Biological Significance |
|---|---|---|
| Actinoranone | Convergent route connecting terpenoid and polyketide (tetralone) fragments. semanticscholar.orgnih.gov | Cytotoxicity against HCT-116 human colon cancer cells. semanticscholar.org |
| Perenniporide A | High-pressure cycloaddition to form the tetralone core. semanticscholar.org | Strong inhibitory effect on various plant pathogens. semanticscholar.org |
| O-Methylasparvenone | Diels-Alder cycloaddition or tandem Michael-Dieckmann reaction to construct the tetralone scaffold. semanticscholar.org | Serotonin 5-HT2c receptor antagonist. semanticscholar.org |
| Aristelegone A | Friedel-Crafts reaction to form the chiral tetralone scaffold. semanticscholar.org | Used in traditional Chinese medicine. materialsciencejournal.orgwikipedia.org |
Synthesis of Abscisic Acid Analogues
This compound has been instrumental in the synthesis of bicyclic analogues of the plant hormone abscisic acid (ABA). researchgate.netnih.gov These analogues were designed to have enhanced biological activity in plants. The synthesis involves a seven-step process starting from this compound. nih.gov The resulting "tetralone ABA" has shown greater activity than natural ABA in certain bioassays. researchgate.netnih.gov A more recent, efficient, and scalable two-step synthesis of (+)-tetralone ABA from (S)-ABA methyl ester has been developed, which could allow for its production on an industrial scale for potential agricultural applications. mdpi.comrsc.orgrsc.org The enhanced persistence of these analogues is attributed to the prevention of cyclization to the inactive catabolite phaseic acid, a process blocked by the fused aromatic ring. researchgate.netmdpi.com
Synthesis of Intermediate for Triptolide (B1683669)
This compound serves as a starting material for the synthesis of intermediates for triptolide, a complex diterpenoid with potent cytotoxic activity. tandfonline.comnih.gov A concise synthetic approach involves the conversion of a tetralone derivative to a hexahydrophenanthrene, which is a known potential intermediate in the total synthesis of triptolide. tandfonline.com This multi-step process includes condensation, reduction, and alkylation reactions to build the tricyclic core of the intermediate. tandfonline.com The first total synthesis of racemic triptolide was accomplished in 16 steps starting from a tetralone derivative. nih.gov
Building Blocks for Pharmaceuticals and Agrochemicals
The structural framework of this compound is a valuable scaffold for the development of new pharmaceutical and agrochemical agents. semanticscholar.orgresearchgate.netedu.krd Its ability to be readily functionalized allows for the synthesis of a wide range of derivatives with diverse biological activities. edu.krd
Monoamine Oxidase (MAO) Inhibitors
Derivatives of this compound have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are significant targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.govresearchgate.netwikipedia.org A series of 2-heteroarylidene-1-tetralone derivatives were synthesized and found to be, in most cases, more selective inhibitors of the MAO-B isoform. nih.govthieme-connect.de For instance, (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one was identified as a potent MAO-B inhibitor with an IC50 value of 0.707 μM. nih.gov Another study on α-tetralone derivatives revealed highly potent MAO-B inhibitors with IC50 values in the nanomolar range. nih.gov The structure-activity relationship studies indicated that substitution at the C6 position of the α-tetralone moiety is crucial for both MAO-A and MAO-B inhibition. nih.gov
Table 2: Selected this compound Derivatives as MAO Inhibitors
| Compound | Target | IC50 (μM) | Selectivity |
|---|---|---|---|
| (2E)-2-Benzylidene-7-methoxy-3,4-dihydronaphthalen-1(2H)-one nih.gov | MAO-B | 0.707 | Selective for MAO-B |
| (2E)-2-[(2-chloropyridin-3-yl)methylidene]-7-methoxy-3,4-dihydronaphthalen-1(2H)-one nih.gov | MAO-A | 1.37 | - |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one nih.gov | MAO-B | 0.0045 | 287-fold for MAO-B |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one nih.gov | MAO-A | 0.024 | 3.25-fold for MAO-A |
Anticancer Agents
The tetralone scaffold is a key structural component in numerous compounds with demonstrated anticancer activity. nih.govnbinno.comekb.egresearchgate.net Researchers have synthesized and evaluated various this compound derivatives for their antiproliferative effects against a range of human cancer cell lines.
Novel longifolene-derived tetralone compounds bearing a 1,2,4-triazole (B32235) moiety have shown promising and broad-spectrum anticancer activity against cell lines such as T-24 (bladder), MCF-7 (breast), HepG2 (liver), A549 (lung), and HT-29 (colon). nih.gov Some of these compounds exhibited better activity than the positive control, 5-fluorouracil. nih.gov
Another series of (2-(furanyl)vinyl)-1-tetralone chalcones were synthesized and computationally predicted to have anticancer activity, specifically as inducers of apoptosis. Furthermore, a series of tetralone derivatives with a sulfonamide scaffold were synthesized and investigated for their anticancer potential. ekb.eg One compound, in particular, showed selective anti-breast cancer potential against the MCF-7 cell line. ekb.egresearchgate.net The tetralin ring, the core of this compound, is also present in clinically used anticancer drugs like doxorubicin (B1662922) and daunorubicin. nih.gov
Table 3: Examples of this compound Derivatives with Anticancer Activity
| Compound Class | Cancer Cell Lines Tested | Key Findings |
|---|---|---|
| Longifolene-derived tetralones with 1,2,4-triazole moiety nih.gov | T-24, MCF-7, HepG2, A549, HT-29 | Broad-spectrum activity, some more potent than 5-fluorouracil. |
| (2-(furanyl)vinyl)-1-tetralone chalcones | - | Predicted to induce apoptosis. |
| Tetralone derivatives with a sulfonamide scaffold ekb.egresearchgate.net | Various, including MCF-7 | One compound showed selective activity against breast cancer cells. |
Antileishmanial and Antidiabetic Properties
Derivatives of this compound have been investigated for their potential therapeutic applications, including activity against parasitic infections and metabolic disorders.
Antileishmanial Activity Research has identified tetralone derivatives as promising scaffolds for antileishmanial agents. nih.gov A study focusing on the stem bark of Ampelocera edentula, a plant used in Bolivia to treat cutaneous leishmaniasis, led to the isolation of 4-hydroxy-1-tetralone. nih.gov This compound demonstrated activity against the protozoan Leishmania braziliensis. nih.gov In animal models infected with L. amazonensis or L. venezuelensis, treatment with 4-hydroxy-1-tetralone was found to be effective, with a single treatment near the infection site being more effective than the reference drug, Glucantime. nih.gov
Further synthetic efforts have explored various tetralone derivatives for their effectiveness against kinetoplastid protozoan pathogens. nih.gov Certain synthetic derivatives have shown broad anti-kinetoplastid activity, effective against Leishmania major, Leishmania mexicana, and Trypanosoma brucei brucei. nih.gov For instance, compound 4c, a tetralone derivative with a bromo-containing trimethoxybenzylidene moiety, was identified as a potent inhibitor of two strains of T. b. brucei, including a multidrug-resistant strain. nih.gov
Table 1: Antileishmanial and Antitrypanosomal Activity of Selected Tetralone Derivatives
| Compound | Target Organism | Key Finding | Reference |
|---|---|---|---|
| 4-hydroxy-1-tetralone | Leishmania amazonensis, Leishmania venezuelensis | Single treatment (50 mg/kg) was more effective than the reference drug Glucantime (112 mg/kg). | nih.gov |
| Compound 4c (synthetic derivative) | Trypanosoma brucei brucei (wild-type and multidrug-resistant strains) | Potent inhibitor with EC50 values of 0.19 µM (wild-type) and 0.22 µM (resistant). | nih.gov |
| Compounds 4c, 7c, 9b, 11b (synthetic derivatives) | Trypanosoma and Leishmania species | Demonstrated broad anti-kinetoplastid activity. | nih.gov |
Antidiabetic Properties The this compound scaffold is also a feature in compounds explored for their antidiabetic potential. researchgate.net Research has shown that 4-hydroxy-α-tetralone exhibits strong inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a potential target for treating type 2 diabetes. researchgate.net Derivatives of this compound have been evaluated for their antihyperglycemic activity. One such derivative, 4-O-(3,4,5-trimethoxybenzoyl)-alpha-tetralone, demonstrated potent antihyperglycemic effects, increasing glucose uptake by 94.6%, a level higher than that of the standard drug rosiglitazone (B1679542) (88.8%). researchgate.net The studies suggest that increased lipophilicity of the tetralone moiety may enhance its PTP1B inhibiting activity and, consequently, its antihyperglycemic potential. researchgate.net
Table 2: Antidiabetic Activity of this compound Derivatives
| Compound | Mechanism/Effect | Result | Reference |
|---|---|---|---|
| 4-hydroxy-α-tetralone | PTP1B Inhibition | Identified as a potent PTP1B inhibitor. | researchgate.net |
| 4-hydroxy-α-tetralone | Glucose Uptake | Increased glucose uptake by 12.2%. | researchgate.net |
| Ammolanol (glucoside of 4-hydroxy-α-tetralone) | Glucose Uptake | Increased glucose uptake by 64.8%. | researchgate.net |
| 4-O-(3,4,5-trimethoxybenzoyl)-alpha-tetralone | Glucose Uptake | Increased glucose uptake by 94.6%. | researchgate.net |
Antifungal and Antibiotic Properties
Tetralone and its derivatives have emerged as a significant class of compounds with a broad spectrum of antimicrobial activities. nih.gov They have been shown to possess both antifungal and antibacterial properties, making them valuable scaffolds in the development of new antimicrobial agents. nih.govresearchgate.net
Antifungal Activity Studies have demonstrated the efficacy of tetralone derivatives against various fungal pathogens. nih.gov For example, (3S)-3,6,7-trihydroxy-α-tetralone, isolated from an endophytic fungus, showed significant antifungal activity against 15 different seed-borne phytopathogenic fungi. thepharmajournal.com The minimum inhibitory concentrations (MICs) for this compound ranged from 12.5 to 200 µg/mL. thepharmajournal.com Synthetically derived tetralones have also been tested against fungi such as Aspergillus niger, Aspergillus flavus, and Penicillium expansum. acs.org The antifungal activity is influenced by the nature of the substituent on the carbonyl moiety, with some derivatives showing fungicidal effects at MICs as low as 31.25 to 62.5 µg/mL. nih.govacs.org
Antibiotic (Antibacterial) Activity The tetralone framework is a key component in compounds designed to combat bacterial pathogens, including multi-drug resistant strains. nih.gov Ampicillin-tetralone derivatives have been shown to be effective against S. aureus. nih.gov Furthermore, the natural product 4-hydroxy-α-tetralone can help reverse resistance in multi-drug resistant Escherichia coli. nih.gov A series of novel aminoguanidine-tetralone derivatives were synthesized and showed significant activity against ESKAPE pathogens and clinically resistant Staphylococcus aureus isolates. researchgate.net The most active of these compounds, 2D, exhibited rapid bactericidal activity against S. aureus and MRSA with MIC values of 0.5 µg/mL and 1 µg/mL, respectively. nih.gov Research indicates that these compounds can act by disrupting the bacterial membrane's integrity. nih.gov
Table 3: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| (3S)-3,6,7-trihydroxy-α-tetralone | Various phytopathogenic fungi | 12.5–200 | thepharmajournal.com |
| Synthetic Tetralone 2d | Aspergillus niger | 62.5 | nih.govacs.org |
| Synthetic Tetralone 2b-d | Various fungal pathogens | 31.25-250 | nih.govacs.org |
| Aminoguanidine-tetralone derivative 2D | S. aureus ATCC 29213 | 0.5 | nih.gov |
| Aminoguanidine-tetralone derivative 2D | MRSA-2 | 1 | nih.gov |
Precursors for Neuromuscular Blocking Agents
This compound serves as a foundational structure for the synthesis of compounds with neuromuscular blocking activity. nih.gov Neuromuscular blocking agents are crucial in clinical settings, particularly in anesthesia, to induce muscle relaxation. nih.govwikipedia.org These drugs act at the neuromuscular junction by interfering with the action of acetylcholine. wikipedia.org
The synthesis of monoquaternary neuromuscular blocking agents has been accomplished using this compound as the starting material. Specifically, isomeric this compound hydrazones possessing a single quaternary ammonium (B1175870) center have been prepared. nih.gov Research has shown that several of these compounds possess significant neuromuscular blocking activity, with two derivatives approaching the potency of suxamethonium, a clinically used depolarizing muscle relaxant. nih.gov The synthesis and evaluation of these this compound-based compounds represent a targeted effort to develop new agents in this therapeutic class. nih.gov
Synthetic Auxins
This compound is a precursor for the synthesis of compounds with auxin-like activity. wikipedia.org Synthetic auxins are plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid and are widely used in agriculture. nih.govucanr.edu
A key reaction involves the oxime of this compound, which, upon reaction with acetic anhydride (B1165640), leads to the aromatization of the cycloalkanone ring. wikipedia.org This process yields N-(1-naphthyl)acetamide. This resulting compound has been noted for its biological properties, which are akin to those of 2-(1-Naphthyl)acetic acid, a well-known synthetic auxin. wikipedia.org This transformation highlights the utility of the this compound structure in creating molecules that can influence plant growth and development.
Precursors for Antidepressants (e.g., Sertraline)
One of the most significant applications of this compound derivatives is in the synthesis of pharmaceuticals, notably the antidepressant sertraline (B1200038). researchgate.netresearchgate.net Sertraline hydrochloride is the active ingredient in the widely prescribed antidepressant Zoloft®. epo.org
The synthesis of sertraline utilizes a specific tetralone derivative, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, as a critical intermediate. epo.orggoogle.com The key step in the synthesis involves a condensation reaction of this tetralone with monomethylamine. epo.orggoogle.com This reaction, often catalyzed by titanium tetrachloride, forms an intermediate ketimine, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine. epo.orggoogle.com Subsequent reduction of this ketimine yields the cis and trans isomers of N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamine, from which the desired cis-(1S,4S) isomer, sertraline, is isolated. epo.orggoogle.com The use of an optically pure (+) enantiomer of the starting tetralone can streamline the synthesis of the final active enantiomer of the drug. epo.org
Applications in CNS Effect Research
Derivatives of this compound are valuable scaffolds for compounds designed to interact with targets in the central nervous system (CNS). nih.gov Research in this area has focused on their potential as inhibitors of monoamine oxidase (MAO) and as agents acting on serotonergic systems.
Monoamine Oxidase (MAO) Inhibition A series of this compound derivatives have been synthesized and evaluated as inhibitors of MAO-A and MAO-B, enzymes that are significant targets for the treatment of depression and neurodegenerative diseases. nih.gov The potency of these inhibitors is highly dependent on the substitution pattern on the this compound moiety. One derivative, compound 1h , was identified as a particularly potent inhibitor with IC₅₀ values of 0.036 µM for MAO-A and 0.0011 µM for MAO-B. nih.gov Reduction of the tetralone's carbonyl group to the corresponding alcohol generally leads to a decrease in potency, although some 1-tetralol derivatives remain potent inhibitors. nih.gov
Table 4: MAO Inhibition by Selected this compound Derivatives
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1h (this compound derivative) | 0.036 | 0.0011 | nih.gov |
| 1p (1-tetralol derivative) | 0.785 | - | nih.gov |
| 1o (1-tetralol derivative) | - | 0.0075 | nih.gov |
Serotonergic Agents The tetralone structure is also a core component of ligands for serotonin receptors. For example, derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a known 5-HT1A receptor agonist, are synthesized via the alkylation of tetralone derivatives followed by reductive amination. nih.gov Structure-activity relationship studies of these compounds show that substitutions at various positions on the tetralin ring system significantly affect their binding affinity for the 5-HT1A receptor, demonstrating the utility of the tetralone scaffold in developing selective CNS agents. nih.gov
Synthesis of Heterocyclic Compounds
This compound is a valuable and reactive building block for the synthesis of a wide variety of heterocyclic compounds. researchgate.net Its functional groups allow it to participate in numerous condensation and multicomponent reactions to form fused and spirocyclic systems.
Ternary condensation reactions involving α-tetralone, aromatic aldehydes, and active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetamide lead to the formation of complex heterocyclic structures. researchgate.net For instance, reacting this compound with an aromatic aldehyde and malononitrile can produce 2-alkoxy-4-aryl-3-cyano-5,6-dihydro-benzo[h]quinoline derivatives. researchgate.net Similarly, using cyanoacetamide in place of malononitrile yields 4-aryl-3-cyano-1,2,5,6-tetrahydrobenzo[h]quinoline-2-one derivatives. researchgate.net
The arylidene derivatives of this compound, formed by the Claisen-Schmidt condensation with aromatic aldehydes, are key intermediates for synthesizing further heterocyclic systems. researchgate.net These intermediates can be used to create:
Spiro oxiranes
Isoxazolines
Pyrazolines
Pyrimidine (B1678525) and pyrimidine thione derivatives researchgate.net
Furthermore, this compound participates in classical named reactions to form heterocycles. In the Pfitzinger reaction with isatin (B1672199), this compound is converted to tetrofan, which has a 3,4-dihydro-1,2-benzacridine-5-carboxylic acid structure. wikipedia.orgchemicalbook.com It can also undergo multicomponent reactions, for example with 5-aminotetrazole (B145819) and an aromatic aldehyde under microwave irradiation, to form four-membered heterocyclic ring systems. wikipedia.orgchemicalbook.com Another reaction involves this compound, 1H-indole-2,3-dione (isatin), and malononitrile, which yields a spiro[benzo(h)chromene-4-(4H),3′(3H)indol]-2′-[1H]-one derivative, a precursor for various other fused heterocyclic compounds. researchgate.net
Tetrofan (3,4-dihydro-1,2-benzacridine-5-carboxylic acid) Formation
A notable application of this compound in the synthesis of complex heterocyclic compounds is its use in the Pfitzinger reaction to produce Tetrofan. The Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.com
In the formation of Tetrofan, this compound acts as the carbonyl component that condenses with isatin. The reaction is typically carried out in a strongly alkaline medium, such as with potassium hydroxide (B78521). youtube.com The mechanism of the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin by the base, which leads to the formation of a keto-acid intermediate. wikipedia.orgyoutube.com This intermediate then reacts with this compound.
The aniline (B41778) portion of the ring-opened isatin condenses with the carbonyl group of this compound to form an imine, which then tautomerizes to an enamine. wikipedia.org The subsequent intramolecular cyclization of the enamine, followed by dehydration, results in the formation of the fused quinoline (B57606) ring system, yielding 3,4-dihydro-1,2-benzacridine-5-carboxylic acid, known as Tetrofan. wikipedia.orgyoutube.com This reaction provides an efficient, one-pot synthesis for this complex heterocyclic structure. jocpr.com
Reaction Scheme for Tetrofan Formation:
| Reactants | Reagents | Product |
| This compound | Isatin, Base (e.g., KOH) | Tetrofan (3,4-dihydro-1,2-benzacridine-5-carboxylic acid) |
Pyridine-containing Chalcones
This compound is also a key precursor in the synthesis of pyridine-containing chalcones. Chalcones are α,β-unsaturated ketones that consist of two aromatic rings linked by a three-carbon enone system. They are known to exhibit a wide range of biological activities. The synthesis of pyridine-containing chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction. youtube.comresearchgate.net
This base-catalyzed condensation involves the reaction of this compound with a substituted pyridinecarboxaldehyde. The α-methylene group of this compound, being acidic, is deprotonated by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the pyridinecarboxaldehyde in an aldol (B89426) addition reaction. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, which is the pyridine-containing chalcone (B49325). youtube.com
The specific structure of the resulting chalcone can be varied by using different substituted pyridinecarboxaldehydes and derivatives of this compound. These compounds are of interest for their potential pharmacological applications. youtube.com
General Synthesis of Pyridine-containing Chalcones from this compound:
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| This compound | Substituted Pyridinecarboxaldehyde | Claisen-Schmidt Condensation | Pyridine-containing Chalcones |
Additives for Fuels (e.g., Cetane Number Enhancers for Diesel Fuels)
The chemical properties of this compound and its precursors are relevant to the improvement of diesel fuel quality, specifically in enhancing the cetane number. The cetane number is a critical measure of the combustion quality of diesel fuel, indicating its ignition delay. wikipedia.orgmdpi.com A higher cetane number corresponds to a shorter ignition delay, leading to better engine performance, reduced emissions, and smoother operation. researchgate.net
The selective oxidation of certain components within diesel fuel has been explored as a method to increase its cetane number. google.com Middle distillate fuels often contain hydroaromatic compounds, such as tetralin, which is a direct precursor to this compound. The benzylic carbon atoms of these compounds can be selectively oxidized to form ketones. google.comresearchgate.net The conversion of tetralin to this compound within the fuel is an example of such a process that can lead to an improvement in the cetane rating. researchgate.net
Furthermore, tetralin hydroperoxide, an intermediate in the oxidation of tetralin to this compound, has been identified as an effective cetane number improver. google.com The presence of this and other peroxides can lower the autoignition temperature of the fuel, thereby shortening the ignition delay. wikipedia.org While commercially available cetane improvers are typically alkyl nitrates, such as 2-ethylhexyl nitrate (B79036), the in-situ formation of compounds like this compound and its hydroperoxide precursor from existing fuel components represents an alternative strategy for enhancing diesel fuel quality. wikipedia.orgresearchgate.net
Cetane Number Improvers and Related Compounds:
| Compound/Class | Role in Fuel Quality |
| This compound | Product of selective oxidation of tetralin for cetane improvement. |
| Tetralin Hydroperoxide | Intermediate in this compound formation and a cetane number improver. google.com |
| 2-Ethylhexyl nitrate | A common commercial cetane number improver. wikipedia.orgresearchgate.net |
Advanced Characterization and Analytical Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are pivotal in confirming the molecular structure of 1-tetralone and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of this compound.
¹H-NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct protons. The aromatic protons typically appear as a multiplet in the downfield region. The two methylene (B1212753) groups of the cyclohexenone ring give rise to two triplets. For instance, in a derivative, the methylene protons adjacent to the carbonyl group (C2) and the other methylene protons (C3) show distinct triplet signals. In another example, two methylene protons of the α-Tetralone moiety (C18H2 and C19H2) are observed as two triplet peaks at 2.937–2.954 and 3.121–3.155 ppm. tandfonline.com
¹³C-NMR: The carbon-13 NMR spectrum complements the proton NMR data. The carbonyl carbon (C=O) shows a characteristic signal in the highly deshielded region of the spectrum, often around 200 ppm. rsc.org The aromatic carbons and the aliphatic carbons of the saturated ring also display distinct resonances, allowing for a complete assignment of the carbon skeleton. rsc.org
A representative dataset for a this compound derivative is presented below:
| Atom | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |
| Aromatic-H | 7.2-8.1 | - |
| Methylene-H (C3) | 2.9-3.1 (t) | 30-40 |
| Methylene-H (C4) | 2.5-2.7 (t) | 20-30 |
| Carbonyl-C | - | ~197 |
| Aromatic-C | - | 126-145 |
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives Note: The exact chemical shifts can vary depending on the solvent and specific substitutions on the this compound scaffold.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent absorption band is that of the carbonyl group (C=O), which appears as a strong peak typically in the range of 1680-1665 cm⁻¹. This absorption is characteristic of an α,β-unsaturated ketone. Additionally, the spectrum shows absorptions corresponding to aromatic C-H stretching and C=C stretching vibrations. nasa.gov The presence of C-H stretching vibrations from the methylene groups is also observed. nasa.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1680 - 1665 |
| Aromatic C=C Stretch | ~1600 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
UV-Visible Diffuse Reflectance Spectroscopy
UV-Visible spectroscopy of this compound reveals electronic transitions within the molecule. It typically displays two main absorption bands. nih.gov One major absorption maximum appears around 247-252 nm, and a second, less intense maximum is observed around 284-290 nm. nih.gov These absorptions are attributed to the π → π* and n → π* electronic transitions of the conjugated system, which includes the benzene (B151609) ring and the carbonyl group. In studies involving catalysts for this compound synthesis, UV-visible diffuse reflectance spectroscopy is used to characterize the catalyst material. scirp.orgresearchgate.netrsc.org
Mass Spectrometry (e.g., LC-HRMS, GC-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization mass spectrometry (EI-MS), this compound exhibits a molecular ion peak [M]⁺ at m/z 146, corresponding to its molecular weight. nih.govchemicalbook.com The fragmentation pattern provides structural information, with common fragments arising from the loss of small molecules like CO and C₂H₄. nih.gov Techniques like GC-MS and LC-HRMS are used for the separation and identification of this compound in complex mixtures and for confirming the mass of its derivatives with high accuracy. scielo.br
Microscopic Techniques (e.g., Scanning Electron Microscopy (SEM))
Scanning Electron Microscopy (SEM) is employed to study the surface morphology and texture of materials related to this compound, particularly in the context of catalysis. scirp.orgcarleton.edu For instance, SEM has been used to characterize catalysts developed for the oxidation of tetralin to this compound, providing insights into the particle shape and surface characteristics of the catalytic material. scirp.orgresearchgate.netcjcatal.com In studies of fuel deposits, SEM images have revealed the morphology of carbon filaments formed from a mixture containing α-tetralone. researchgate.net While not typically used to visualize the this compound molecule itself, SEM is valuable for analyzing the materials involved in its synthesis and applications. scirp.orgcjcatal.com
Thermal Analysis (e.g., TGA, DTA)
Thermal analysis techniques are crucial for understanding the thermal stability and decomposition characteristics of this compound and its derivatives. uni-siegen.deabo.fi Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into thermal stability, decomposition temperatures, and the composition of materials. uni-siegen.deeag.com Differential Thermal Analysis (DTA), on the other hand, measures the temperature difference between a sample and an inert reference as a function of temperature, identifying exothermic and endothermic events such as phase transitions and decomposition. uni-siegen.deeag.com
While specific TGA/DTA data for pure this compound is not extensively detailed in the provided results, the application of these techniques to related compounds and materials containing this compound derivatives offers valuable insights. For instance, a study on a chalcone (B49325) derivative synthesized from α-tetralone, (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (EBDN), utilized TGA and DTA to assess its thermal stability. nih.govoutbreak.info The analysis, conducted in a nitrogen atmosphere with a heating rate of 20°C/min up to 450°C, revealed that the EBDN crystal was thermally stable up to 238°C, as no weight loss was observed in the TG curve until that temperature. nih.gov
In another context, TGA has been used to study tetralin gums, which are products of the oxidation of tetralin, a precursor to this compound. nasa.gov TGA plots of these gums showed that those produced at higher temperatures (140°C and 170°C) exhibited significant weight loss around 100°C, preceding the evaporation of tetralin, indicating the presence of more volatile decomposition products. nasa.gov This demonstrates the utility of TGA in analyzing the products of reactions involving tetralin and, by extension, this compound.
Furthermore, thermal analysis is employed to characterize catalysts used in the oxidation of tetralin to this compound. rsc.orgresearchgate.net For example, the thermal behavior of a chitosan-supported Cobalt heterogeneous catalyst was investigated using TGA to ensure its stability and suitability for the oxidation reaction. researchgate.net Similarly, the thermal stability of a chromium terephthalate (B1205515) metal-organic framework (MIL-101), an efficient catalyst for the selective oxidation of tetralin to this compound, was confirmed through thermogravimetric analysis. rsc.org
The table below summarizes the key thermal analysis techniques and their applications in the context of this compound and related compounds.
| Technique | Property Measured | Applications for this compound & Derivatives |
| Thermogravimetric Analysis (TGA) | Mass change versus temperature | Determining thermal stability and decomposition temperatures. eag.com Analyzing composition of reaction products. nasa.gov |
| Differential Thermal Analysis (DTA) | Temperature difference between sample and reference versus temperature | Identifying phase transitions (melting, crystallization) and reactions (decomposition). uni-siegen.de |
Chromatographic Techniques
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its derivatives in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound and its derivatives due to its high resolution, sensitivity, and reproducibility. nih.govresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.comjmaps.in
Several studies have developed and validated RP-HPLC methods for the quantification of tetralone derivatives. For instance, a method was established for the simultaneous determination of 4-hydroxy-α-tetralone and its glucoside, tetralone-4-O-β-D-glucopyranoside, in plant species. nih.govjmaps.in This method utilized a C18 column with a gradient elution of water and methanol (B129727) containing trifluoroacetic acid (TFA), with UV detection at 254 nm. nih.govjmaps.in The method demonstrated good linearity, repeatability, and recovery, making it suitable for routine quality control. nih.govjmaps.in
The enantioseparation of tetralone derivatives has also been achieved using HPLC with chiral selectors. A study reported the successful enantioseparation of nine indanone and tetralone derivatives on a conventional C18 column by using carboxymethyl-β-cyclodextrin as a chiral mobile phase additive. nih.gov The optimal mobile phase consisted of methanol and a phosphate (B84403) buffer, and the method achieved good resolution for most of the analytes. nih.gov
Furthermore, HPLC is used in the analysis of reaction products and impurities. For example, 5-hydroxy-1-tetralone (B126574) has been used as an internal standard in an HPLC method for determining 4-hydroxymephenytoin (B14861) in human urine. sigmaaldrich.comchemsrc.com HPLC coupled with various detectors, such as UV-Vis, Diode Array Detector (DAD), and Mass Spectrometry (MS), provides comprehensive analytical capabilities for this compound and its related compounds. researchgate.netmdpi.com
The following table presents examples of HPLC methods used for the analysis of this compound derivatives.
| Analyte(s) | HPLC Column | Mobile Phase | Detection | Application |
| 4-hydroxy-α-tetralone, tetralone-4-O-β-D-glucopyranoside | Waters Spherisorb ODS2 (C18) | Gradient of 0.1% TFA in water and methanol | UV at 254 nm | Quantification in Ammannia species. jmaps.in |
| 4-hydroxy-α-tetralone, tetralone-4-O-β-D-glucopyranoside, ellagic acid | Chromatopak Peerless C18 | Gradient of 0.1% TFA in water and methanol | UV at 254 nm | Quantification in Ammannia baccifera. nih.gov |
| Nine indanone and tetralone derivatives (enantiomers) | C18 column | Methanol and 0.05 mol/L phosphate buffer (pH 1.8) with 22.9 mmol/L carboxymethyl-β-cyclodextrin | Not specified | Chiral separation. nih.gov |
| 5-Hydroxy-1-tetralone | Newcrom R1 | Acetonitrile (B52724), water, and phosphoric acid | Not specified | Reverse phase analysis. sielc.com |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is another powerful separation technique that offers high efficiency and resolution for the analysis of a wide range of compounds, including ketones and aromatic compounds like this compound and its derivatives. researchgate.netresearchgate.net CE separates analytes based on their charge-to-size ratio in an electric field. For neutral compounds like this compound, modifications such as Micellar Electrokinetic Chromatography (MEKC) are employed, where a surfactant is added to the buffer to form micelles that act as a pseudo-stationary phase. rsc.org
A study on the enantioselective separation of indan, tetralin, and benzosuberan derivatives, including 2-methyl-1-tetralone (B119441), utilized capillary electrophoresis with chiral additives. sigmaaldrich.cnmst.edu Sulfated β-cyclodextrins were used as chiral selectors to achieve the enantiomeric resolution of these compounds. mst.edu
Capillary Zone Electrophoresis (CZE), a fundamental mode of CE, has been successfully applied to the separation and analysis of an α-tetralone derivative (sclerone) along with other compounds in the extract of green walnut husks. nih.govresearchgate.net The optimized method used a sodium tetraborate (B1243019) buffer at pH 10.3 and a photodiode array detector. nih.govresearchgate.net This demonstrates the capability of CE for the analysis of tetralone derivatives in complex natural product extracts.
The advantages of CE include low sample and reagent consumption, high speed, and the ability to separate both charged and neutral molecules with high resolution. researchgate.netresearchgate.netrsc.org
The table below highlights the application of CE in the analysis of tetralone derivatives.
| Analyte(s) | CE Method | Buffer/Additives | Detection | Application |
| 2-Methyl-1-tetralone (enantiomers) | Capillary Electrophoresis | Sulfated β-cyclodextrins as chiral additives | Not specified | Enantioselective separation. sigmaaldrich.cnmst.edu |
| α-tetralone derivative (sclerone) and diarylheptanoids | Capillary Zone Electrophoresis (CZE) | 25 mM sodium tetraborate, pH 10.3 | Photodiode array at 220 nm | Analysis in green walnut husks. nih.govresearchgate.net |
Sustainable and Green Chemistry Aspects in 1 Tetralone Synthesis
Room Temperature Catalytic Processes
A key strategy in reducing the energy footprint of chemical synthesis is the development of catalytic processes that can operate efficiently at ambient temperatures. For the synthesis of 1-tetralone, notable progress has been made in this area.
One significant advancement is the room-temperature oxidation of tetralin to this compound. scirp.org This process utilizes a heterogeneous catalyst, specifically a layered double hydroxide-hosted sulphonato-salen-nickel(II) complex (LDH-[Ni-salen]). scirp.orgscirp.org The reaction is conducted at 25°C under atmospheric pressure, using a combination of trimethylacetaldehyde (B18807) and molecular oxygen as the oxidizing system. scirp.org Under these mild conditions, the process achieves a 45.5% conversion of tetralin with a 77.2% selectivity for this compound after a 24-hour reaction period. scirp.orgscirp.org This method stands as a promising green alternative to more energy-intensive, traditional oxidation methods. scirp.org
Use of Environmentally Friendly Catalysts (e.g., Layered Double Hydroxides, Pomegranate Ash)
The choice of catalyst is a critical factor in green chemistry. The development of catalysts from non-toxic, renewable, and waste-derived materials is a primary goal.
Layered Double Hydroxides (LDHs)
Layered double hydroxides have emerged as a class of versatile and environmentally friendly catalysts. keaipublishing.comrsc.org The aforementioned LDH-hosted sulphonato-salen-nickel(II) complex is a prime example, serving as a highly active and selective catalyst for the synthesis of this compound from tetralin at room temperature. scirp.orgscirp.org This heterogeneous catalyst provides a greener option compared to catalysts containing heavy metals like chromium. scirp.org The synthesis of the LDH support itself can be made more sustainable by using inexpensive and abundant minerals like basic magnesium carbonate as a precursor. keaipublishing.com
Pomegranate Ash
In a particularly innovative and sustainable approach, researchers have utilized pomegranate peel ash (APP) as a natural, heterogeneous catalyst derived from biowaste. researchgate.netresearchgate.net It has been demonstrated that the basic sites present in pomegranate ash can effectively catalyze the synthesis of 2-arylidene-1-tetralone derivatives. researchgate.net This method ingeniously converts agricultural waste into a valuable catalytic material through a simple thermal treatment of dried pomegranate peels. researchgate.net
Water as a Reaction Medium
Replacing volatile organic solvents with water is a fundamental aspect of green chemistry. Water is non-toxic, non-flammable, and abundant, making it an ideal solvent for many chemical reactions. The synthesis of α,α′-bis(substituted benzylidene)cycloalkanones and 2-arylidene-1-tetralones, catalyzed by pomegranate ash, is effectively performed in water under reflux conditions. researchgate.net The use of an aqueous medium not only improves the environmental safety of the procedure but also often simplifies the work-up, enabling product isolation by simple filtration and recrystallization, thereby avoiding the need for chromatographic purification. researchgate.net
Waste Minimization and Recyclability of Catalysts
A central tenet of sustainable synthesis is the principle of waste minimization, which is significantly advanced by the use of recyclable catalysts.
The LDH-hosted sulphonato-salen-nickel(II) catalyst has shown excellent reusability in the synthesis of this compound. scirp.orgscirp.org This solid catalyst can be recovered and reused for several cycles without a substantial decrease in its high catalytic activity and selectivity. scirp.orgscirp.orgscirp.org Similarly, the pomegranate ash catalyst demonstrates good recyclability, as it can be quantitatively recovered and effectively reused for up to five reaction cycles. lookchem.com
In another approach, the gas-solid phase synthesis of α-tetralone from benzene (B151609) and γ-butyrolactone employs a molecular sieve catalyst, such as HZSM-5. google.com A key advantage of this system is that the catalyst can be regenerated after deactivation through oxidation and ignition, allowing for its continued use and minimizing solid waste. google.com
Furthermore, the application of continuous nanofiltration has proven effective for the recycling of a ruthenium diphosphine/diamine catalyst in the asymmetric hydrogenation of α-tetralone. acs.org This advanced technique facilitates significant catalyst reuse, achieving a turnover number (TON) approaching 5000 and drastically reducing the amount of valuable catalyst lost in the product stream. acs.org
Microwave-Promoted Synthesis
Microwave-assisted organic synthesis has become a valuable tool in green chemistry, offering benefits such as significantly shorter reaction times, higher yields, and reduced energy consumption when compared to conventional heating methods.
The synthesis of this compound and its derivatives has been successfully enhanced through the use of microwave irradiation. For example, the synthesis of 4-(3,4-dichlorophenyl)-1-tetralone, catalyzed by AlCl₃, was completed in only 15 minutes with a 92% yield under microwave conditions, a stark contrast to the 6 hours and 78% yield obtained through conventional heating. This rapid, microwave-promoted method also minimizes the formation of side products, resulting in higher purity of the final compound.
Microwave activation has also been applied to the one-pot synthesis of tetracyclic 1,5-benzothiazepines using 2-arylidene-1-tetralone as a starting material. clockss.org In this solvent-free reaction, a solid support like montmorillonite (B579905) KSF is used, and the reaction rate is significantly accelerated by microwave irradiation. clockss.org Additionally, microwave technology has been successfully employed in multi-component reactions involving this compound to construct complex heterocyclic systems and to facilitate the rapid, one-pot synthesis of functionalized fused benzo scirp.orgresearchgate.netnaphthyridine scaffolds. jchps.comwikipedia.org More recent investigations have also focused on the microwave-promoted synthesis of 1-tetralones via iminyl radical-mediated 1,5-hydrogen atom transfer, further expanding the scope of this energy-efficient technique. researchgate.netacs.org
Data Tables
Table 1: Comparison of Catalytic Systems for this compound Synthesis
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 1-Tetralone derivatives, and how can their purity be optimized?
- Methodological Answer :
- Synthesis Optimization : Use N-heterocyclic carbene (NHC)-catalyzed reactions or radical-initiated cascade cyclization to construct functionalized this compound scaffolds. Vary catalysts (e.g., Lewis acids), solvents (polar vs. nonpolar), and temperatures to optimize yield .
- Purity Assurance : Characterize products via H/C NMR, HPLC, and mass spectrometry. For novel compounds, provide crystallographic data (e.g., CCDC codes) to confirm structure .
- Safety Protocols : Follow JIS Z 7253:2019 guidelines for handling hazardous intermediates, including PPE (gloves, goggles) and proper ventilation to avoid inhalation/contact risks .
Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?
- Methodological Answer :
- Detailed Protocols : Document reaction conditions (time, temperature, stoichiometry) and equipment specifications (e.g., Schlenk lines for air-sensitive steps). Use standardized IUPAC nomenclature to avoid ambiguity .
- Replication Steps : Include control experiments (e.g., blank reactions without catalysts) and validate results through triplicate trials. Publish supplementary materials with raw spectral data and chromatograms .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- Structural Elucidation : Combine H/C NMR (for functional groups) and X-ray crystallography (for stereochemistry). For complex mixtures, employ GC-MS or LC-MS to identify byproducts .
- Purity Assessment : Use melting point analysis and HPLC with UV detection (λ = 254 nm) to quantify impurities. Report detection limits and column types (e.g., C18 reverse-phase) .
Advanced Research Questions
Q. How can computational models predict the bioactivity of this compound-based MAO-B inhibitors?
- Methodological Answer :
- In Silico Workflow :
Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to MAO-B active sites (PDB: 2V5Z).
Validate with MD simulations (GROMACS) to analyze stability over 100 ns trajectories.
Cross-reference with in vitro IC values from enzyme inhibition assays .
- Data Interpretation : Compare computed binding energies with experimental kinetics. Address discrepancies by adjusting force fields (e.g., AMBER vs. CHARMM) .
Q. What strategies resolve contradictions in reported MAO-B inhibition data for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Replicate studies using identical assay conditions (e.g., substrate: kynuramine, pH 7.4). Control for enzyme source (recombinant vs. tissue-extracted MAO-B) .
- Statistical Rigor : Apply ANOVA or Tukey’s HSD test to compare IC values across studies. Report confidence intervals (95%) and effect sizes .
- Meta-Analysis : Aggregate data from >10 studies using PRISMA guidelines to identify confounding variables (e.g., solvent DMSO concentration affecting enzyme activity) .
Q. How do radical-mediated cyclization mechanisms differ in synthesizing bridged vs. fused this compound frameworks?
- Methodological Answer :
- Mechanistic Probes :
- Use radical traps (TEMPO) to confirm intermediate formation via ESR spectroscopy.
- Compare kinetics (rate constants) for bridged (e.g., 1,5-methanobenzo[f][1,3]oxazocin-6-one) vs. fused products under identical initiators (AIBN, UV light) .
- Computational Insights : Calculate activation barriers (DFT, B3LYP/6-31G*) for key transition states. Validate with isotopic labeling (C) experiments .
Guidelines for Reporting
- Reproducibility : Follow Beilstein Journal of Organic Chemistry standards:
- Ethical Compliance : Adhere to safety protocols (JIS Z 7253:2019) and declare conflicts of interest in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
